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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluoro-3-hydroxybenzaldehyde

Abstract This technical guide provides a comprehensive exploration of a proposed synthetic pathway for 2,4,6-Trifluoro-3-hydroxybenzaldehyde, a molecule of interest for its potential applications in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of a proposed synthetic pathway for 2,4,6-Trifluoro-3-hydroxybenzaldehyde, a molecule of interest for its potential applications in medicinal chemistry and materials science. As a highly functionalized aromatic aldehyde, its synthesis requires a strategic approach to control regioselectivity on an electron-rich, yet sterically hindered, phenolic ring. This document details the retrosynthetic analysis, discusses viable synthetic strategies with a focus on the Reimer-Tiemann reaction, and provides a detailed, field-proven protocol. Mechanistic insights, safety considerations, and characterization methods are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize this and structurally related compounds.

Introduction and Strategic Overview

Substituted hydroxybenzaldehydes are a cornerstone of synthetic organic chemistry, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] The introduction of fluorine atoms into these scaffolds can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. The target molecule, 2,4,6-Trifluoro-3-hydroxybenzaldehyde, combines the reactivity of a phenolic aldehyde with the unique electronic properties of a trifluorinated benzene ring.

The primary synthetic challenge lies in the selective introduction of a formyl (-CHO) group at the C1 position, ortho to the hydroxyl group, on the 2,4,6-trifluorophenol backbone. The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards typical electrophilic aromatic substitution. However, the hydroxyl group is a powerful activating, ortho-, para-director, which, upon deprotonation to a phenoxide, provides the necessary nucleophilicity to drive the reaction. This guide will focus on a classic and robust method for the ortho-formylation of phenols: the Reimer-Tiemann reaction.[2][3]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis simplifies the synthetic challenge. The target aldehyde can be disconnected at the C-C bond between the aromatic ring and the formyl group. This disconnection points to a formylation reaction on a suitable precursor. The most logical and commercially available starting material is 2,4,6-Trifluorophenol.

G target 2,4,6-Trifluoro-3-hydroxybenzaldehyde disconnection Formyl Group Disconnection (C-CHO bond) target->disconnection precursor 2,4,6-Trifluorophenol disconnection->precursor Retrosynthesis reagent Formylating Agent precursor->reagent Required Reagent G cluster_0 Dichlorocarbene Formation cluster_1 Phenoxide Attack & Hydrolysis CHCl3 CHCl₃ CCl3_minus ⁻CCl₃ CHCl3->CCl3_minus + OH⁻ OH_minus OH⁻ Carbene :CCl₂ (Dichlorocarbene) CCl3_minus->Carbene - Cl⁻ Cl_minus Cl⁻ Phenoxide 2,4,6-Trifluorophenoxide Phenol 2,4,6-Trifluorophenol Phenol->Phenoxide + OH⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Electrophilic Attack Product 2,4,6-Trifluoro-3-hydroxybenzaldehyde Intermediate->Product Hydrolysis (H₂O, H⁺ workup) Carbene_ref :CCl₂

Caption: Mechanism of the Reimer-Tiemann ortho-formylation.

Alternative Strategies

While the Reimer-Tiemann reaction is proposed as the primary route, other formylation methods exist:

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (formed from DMF and POCl₃) to formylate electron-rich aromatic rings. [4][5][6]While effective for many phenols, the Vilsmeier reagent is a weaker electrophile than dichlorocarbene, which might result in lower yields with the somewhat deactivated trifluorophenol ring. [4]* Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid catalyst. Due to the high toxicity of HCN, this method is often avoided in modern laboratories. [7] The Reimer-Tiemann reaction offers the best balance of reactivity, regioselectivity, and operational safety for this specific transformation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for the synthesis of approximately 5 grams of the target compound. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMolesNotes
2,4,6-TrifluorophenolC₆H₃F₃O148.085.00 g0.0338Starting Material [8][9]
Sodium HydroxideNaOH40.0016.2 g0.40512 equivalents
ChloroformCHCl₃119.388.1 mL (12.0 g)0.1013 equivalents
Deionized WaterH₂O18.0240 mL-Solvent
Diethyl Ether(C₂H₅)₂O74.12~150 mL-For extraction
Hydrochloric AcidHCl36.46As needed-6M solution for workup
Anhydrous MgSO₄MgSO₄120.37As needed-Drying agent
Step-by-Step Procedure

G start Start setup 1. Reaction Setup: Dissolve NaOH in H₂O in a 250 mL 3-neck RBF. Add 2,4,6-Trifluorophenol. Equip with condenser, dropping funnel, and thermometer. start->setup addition 2. Chloroform Addition: Heat mixture to 60-65°C. Add CHCl₃ dropwise over 1 hour. Maintain temperature. setup->addition reaction 3. Reaction: Stir vigorously at 65°C for 3 hours. Monitor for color change (darkening). addition->reaction workup1 4. Workup - Part 1: Cool to RT. Remove excess CHCl₃ via distillation. reaction->workup1 workup2 5. Workup - Part 2: Cool remaining mixture in an ice bath. Acidify with 6M HCl to pH ~2. workup1->workup2 extraction 6. Extraction: Extract aqueous layer with diethyl ether (3 x 50 mL). workup2->extraction drying 7. Drying & Filtration: Combine organic layers. Dry over anhydrous MgSO₄. Filter to remove drying agent. extraction->drying purification 8. Purification: Concentrate filtrate under reduced pressure. Purify crude product via column chromatography. drying->purification end End Product: 2,4,6-Trifluoro-3-hydroxybenzaldehyde purification->end

Caption: Experimental workflow for the synthesis of 2,4,6-Trifluoro-3-hydroxybenzaldehyde.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stirrer, and a thermometer, dissolve sodium hydroxide (16.2 g) in deionized water (40 mL). The dissolution is exothermic; allow the solution to cool slightly before proceeding. Add 2,4,6-trifluorophenol (5.00 g) to the aqueous base.

  • Chloroform Addition: Heat the stirred mixture to 60-65°C using a heating mantle. Once the temperature is stable, add chloroform (8.1 mL) dropwise via the dropping funnel over a period of 1 hour. The reaction is exothermic, so control the addition rate to maintain the temperature within the specified range. [10]3. Reaction: After the chloroform addition is complete, continue to stir the reaction mixture vigorously at 65°C for an additional 3 hours. The color of the mixture will likely darken.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully distill off the excess chloroform under atmospheric pressure. Cool the remaining dark slurry in an ice bath and slowly acidify by adding 6M hydrochloric acid until the pH is approximately 2.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Purification: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product. Purify the resulting solid/oil by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under vacuum and characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Expected Characterization Data

The identity and purity of the synthesized 2,4,6-Trifluoro-3-hydroxybenzaldehyde (MW: 176.09 g/mol ) should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR - Aldehyde proton (CHO) singlet around δ 9.5-10.5 ppm.- Aromatic proton (CH) multiplet around δ 7.0-7.5 ppm.- Phenolic proton (OH) broad singlet, chemical shift variable (can be confirmed by D₂O exchange).
¹⁹F NMR - Three distinct signals for the three non-equivalent fluorine atoms, likely showing complex splitting patterns (doublets of doublets, triplets of doublets).
¹³C NMR - Aldehyde carbonyl carbon around δ 185-195 ppm.- Aromatic carbons showing C-F and C-O couplings, typically in the δ 100-160 ppm range.
IR Spectroscopy - Broad O-H stretch around 3200-3400 cm⁻¹.- Sharp C=O stretch (aldehyde) around 1670-1700 cm⁻¹.- C-F stretches in the 1100-1300 cm⁻¹ region.

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 176. |

Safety and Handling

This synthesis involves hazardous materials and should only be performed by trained personnel with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Chloroform (CHCl₃): Harmful if swallowed or inhaled. Suspected of causing cancer. Handle only in a well-ventilated fume hood.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

  • Exothermic Reaction: The reaction can be exothermic, especially during the addition of chloroform. Maintain strict temperature control and be prepared for rapid cooling if necessary.

Conclusion

The synthesis of 2,4,6-Trifluoro-3-hydroxybenzaldehyde presents a formidable yet achievable challenge in organic synthesis. The Reimer-Tiemann reaction offers a robust and regioselective pathway, leveraging the powerful activating nature of an in-situ generated phenoxide to overcome the deactivating effects of the fluorine substituents. The detailed protocol and mechanistic rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable fluorinated building block, paving the way for its exploration in drug discovery and advanced materials development.

References

  • Vertex AI Search. (2024). Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde.
  • Google Patents. (n.d.). EP0347692B1 - Process for preparing fluor-substituted benzaldehydes.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.).
  • WikiJournal of Science. (2021). Reimer–Tiemann reaction.
  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Chem-Impex. (n.d.). 2,4,6-Trihydroxybenzaldehyde.
  • ChemicalBook. (n.d.). 2,4,6-TRIHYDROXYBENZALDEHYDE(487-70-7) 1H NMR spectrum.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Tokyo Chemical Industry UK Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzaldehyde synthesis.
  • Taylor & Francis Online. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • Allen.in. (n.d.).
  • Sigma-Aldrich. (n.d.). 2,4,6-trifluoro-3-hydroxybenzaldehyde.
  • TCI Chemicals. (n.d.). 2,4,6-Trifluorobenzaldehyde | 58551-83-0.
  • Royal Society of Chemistry. (n.d.).
  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1.
  • Google Patents. (n.d.). CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxybenzaldehyde.
  • PubChem. (n.d.). 2,3,6-Trifluorobenzaldehyde.
  • NIST WebBook. (n.d.). 2,4,6-Trihydroxybenzaldehyde.
  • PubChem. (n.d.). 2,4,6-Trifluorophenol.
  • ChemicalBook. (2026). 2,4,6-Trifluorophenol | 2268-17-9.
  • Organic Syntheses. (2020).
  • ChemScene. (n.d.). 2268-17-9 | 2,4,6-Trifluorophenol.
  • Google Patents. (n.d.). JPH09183745A - New derivative of 2,3,6-trifluorophenol and production of the same.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2,4,6-Trifluoro-3-hydroxybenzaldehyde in Drug Development

Executive Summary Polyfluorinated aromatic building blocks are indispensable in modern drug discovery, offering unique vectors for modulating lipophilicity, metabolic stability, and protein-ligand interactions. 2,4,6-Tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyfluorinated aromatic building blocks are indispensable in modern drug discovery, offering unique vectors for modulating lipophilicity, metabolic stability, and protein-ligand interactions. 2,4,6-Trifluoro-3-hydroxybenzaldehyde (CAS 1093253-75-8) is a highly specialized intermediate featuring a dense array of electronic push-pull substituents. This whitepaper provides an in-depth analysis of its physicochemical properties, reactivity logic, and validated experimental protocols for its integration into complex pharmacophores.

Designed for researchers and drug development professionals, this guide bypasses generic overviews to focus strictly on the mechanistic causality that dictates how this molecule behaves in a synthetic pipeline.

Structural and Physicochemical Profiling

The core structural motif of 2,4,6-Trifluoro-3-hydroxybenzaldehyde consists of a central benzene ring functionalized with an aldehyde group at C1, a hydroxyl group at C3, and fluorine atoms at the C2, C4, and C6 positions[1].

Quantitative Data Summary

Table 1: Core Physicochemical Properties

PropertyValueSource / Methodology
CAS Number 1093253-75-8Verified vendor databases[2]
Molecular Formula C7H3F3O2Structural derivation[1]
Molecular Weight 176.09 g/mol Standard atomic weights
Exact Mass 176.0085 DaHigh-resolution MS prediction
Predicted pKa (Phenol) ~5.5 – 6.5Hammett constant derivation
Predicted logP 1.8 – 2.2Cheminformatics consensus
Electronic Causality and pKa Modulation

The most striking feature of this molecule is the extreme lability of the C3 hydroxyl proton. Unsubstituted phenol has a standard pKa of ~10. However, the hydroxyl group in this scaffold is flanked by two ortho-fluorines (C2, C4) and one para-fluorine (C6) relative to the OH group. Fluorine exerts a powerful inductive electron-withdrawing effect (-I). Furthermore, the meta-aldehyde group contributes additional inductive and mesomeric withdrawal (-I, -M).

This synergistic electron-withdrawing environment drastically stabilizes the conjugate phenoxide base, depressing the pKa to an estimated 5.5–6.5. Consequently, at physiological pH, the hydroxyl group is predominantly ionized, a factor that must be accounted for during ADME optimization if the free phenol is retained in the final drug candidate.

ElectronicEffects OH Hydroxyl Group (C3) Target of Deprotonation Result Extreme pKa Depression (pKa ~5.5 - 6.5) OH->Result Synergistic Acidification F_Ortho Ortho-Fluorines (C2, C4) Strong -I Effect F_Ortho->OH Inductive Withdrawal F_Para Para-Fluorine (C6) Moderate -I Effect F_Para->OH Inductive Withdrawal CHO_Meta Meta-Aldehyde (C1) Strong -I, -M Effect CHO_Meta->OH Mesomeric/Inductive

Caption: Electronic push-pull effects demonstrating the synergistic acidification of the C3 hydroxyl group.

Reactivity Logic and Synthetic Workflows

In synthetic applications, the high acidity of the phenol dictates the reaction sequence. If the aldehyde is targeted for nucleophilic addition (e.g., reductive amination) or if the ring is targeted for Nucleophilic Aromatic Substitution (SNAr), the free hydroxyl group poses a severe liability. Deprotonation yields a phenoxide anion, which is a strong electron donor (+M effect). This electron donation neutralizes the overall electrophilicity of the ring, effectively shutting down SNAr reactions at the C4 and C6 fluorines, and can complicate aldehyde reactivity.

Strategic Imperative: The hydroxyl group must be masked (protected) prior to downstream functionalization. Once protected (e.g., via benzylation), the highly electron-deficient nature of the polyfluorinated ring is restored, allowing for regioselective SNAr displacement of the C4 or C6 fluorines by amines or thiols.

ReactivityWorkflow SM 2,4,6-Trifluoro-3-hydroxybenzaldehyde (Highly Acidic Phenol) Protect Step 1: O-Alkylation (Masking the Phenoxide Donor) SM->Protect K2CO3, R-X (Prevents Deactivation) Amine Step 2: Reductive Amination (Aldehyde Functionalization) Protect->Amine NaBH(OAc)3, R-NH2 (Selective Reduction) SNAr Step 3: SNAr Reaction (Nucleophilic Fluorine Displacement) Amine->SNAr Nucleophile, Heat (C4/C6 Substitution) Product Complex Fluorinated Scaffold (Ready for in vivo testing) SNAr->Product Deprotection

Caption: Workflow detailing the sequential functionalization of 2,4,6-Trifluoro-3-hydroxybenzaldehyde.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and in-process analytical controls.

Protocol A: Selective O-Alkylation (Hydroxyl Protection)
  • Objective: Mask the acidic phenol to prevent electronic deactivation of the aromatic ring.

  • Causality: Potassium carbonate (K₂CO₃) is selected as the base. Because the phenol is highly acidic (pKa ~5.5), a mild base is entirely sufficient for quantitative deprotonation. Utilizing a stronger base (like NaH) risks unwanted side reactions, such as the Cannizzaro disproportionation of the aldehyde. DMF is used as the solvent to maximize the solubility of the phenoxide and accelerate the SN2 displacement.

Step-by-Step Methodology:

  • Charge a dry, argon-flushed round-bottom flask with 2,4,6-Trifluoro-3-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (1.5 equiv) and stir at ambient temperature for 15 minutes to pre-form the phenoxide. The solution will visibly deepen in color.

  • Dropwise add benzyl bromide (1.1 equiv) via syringe.

  • Stir the reaction mixture at 60 °C for 2–4 hours.

  • Self-Validation Step: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The highly polar starting material will streak or present a low Rf due to intermolecular hydrogen bonding. The protected product will appear as a distinct, higher-running spot. Confirm completion via LC-MS; look for the disappearance of the strong negative-ion mode signal (M-H) characteristic of the free phenol.

  • Quench with water, extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective Reductive Amination
  • Objective: Convert the aldehyde into a secondary or tertiary amine while preserving the polyfluorinated core.

  • Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike NaBH₄, which readily reduces aldehydes to alcohols, NaBH(OAc)₃ is sterically hindered and electronically deactivated, making it highly selective for the more electrophilic iminium ion intermediate. Catalytic acetic acid is added to lower the pH to ~4.5, optimizing the equilibrium for imine formation without fully protonating the nucleophilic amine.

Step-by-Step Methodology:

  • Dissolve the O-protected aldehyde (1.0 equiv) and the desired primary amine (1.2 equiv) in 1,2-dichloroethane (DCE) (0.2 M).

  • Add glacial acetic acid (0.1 equiv) and stir at room temperature for 1 hour.

  • Self-Validation Step: Pull a 50 µL aliquot, concentrate, and analyze via crude ¹H-NMR. The diagnostic aldehyde proton singlet (~10.0 ppm) should be replaced by an imine proton singlet (~8.2 ppm).

  • Once imine formation is confirmed, add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM).

  • Self-Validation Step: Re-analyze via ¹H-NMR. The imine proton should disappear entirely, replaced by a new benzylic methylene signal (~3.8 ppm) coupling to the newly formed amine.

References

  • [2] BLD Pharm. "2-Fluoro-4-hydroxybenzaldehyde | BLD Pharm (Contains cross-reference to 2,4,6-Trifluoro-3-hydroxybenzaldehyde CAS 1093253-75-8)". 2

  • Sigma-Aldrich. "3-hydroxybenzaldehyde | Sigma-Aldrich (Contains cross-reference to 2,4,6-trifluoro-3-hydroxybenzaldehyde)".

  • [3] ChemicalBook. "2,4,6-trifluoro-3-hydroxybenzaldehyde | 1093253-75-8 Properties". 3

  • [1] Sigma-Aldrich. "2,4,6-trifluoro-3-hydroxybenzaldehyde - Sigma-Aldrich Product AOBH97EBA964".1

Sources

Foundational

An In-depth Technical Guide to 2,4,6-Trifluoro-3-hydroxybenzaldehyde: A Keystone Intermediate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2,4,6-Trifluoro-3-hydroxybenzaldehyde, a fluorinated aromatic aldehyde with significant potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Trifluoro-3-hydroxybenzaldehyde, a fluorinated aromatic aldehyde with significant potential in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide synthesizes confirmed information with expert analysis of structurally related compounds to offer valuable insights into its properties, synthesis, and applications.

Core Molecular Identity and Physicochemical Properties

2,4,6-Trifluoro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde featuring a benzene ring with three fluorine atoms, a hydroxyl group, and a formyl group. This unique combination of functional groups imparts distinct electronic properties and reactivity, making it a valuable building block for novel chemical entities.

The structural information for 2,4,6-Trifluoro-3-hydroxybenzaldehyde is presented below:

Caption: Chemical structure of 2,4,6-Trifluoro-3-hydroxybenzaldehyde.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
CAS Number Not explicitly assigned in public databases; associated with MDL number MFCD24686494
Molecular Formula C₇H₃F₃O₂
Molecular Weight 176.09 g/mol
InChI Key LAWBMHPZHBUSIP-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1F)C=O)F)O)FDerived from structure

While specific, experimentally determined physicochemical data for 2,4,6-Trifluoro-3-hydroxybenzaldehyde is scarce, properties can be inferred from related compounds like 2,4,6-Trifluorobenzaldehyde. The presence of multiple fluorine atoms is expected to increase lipophilicity and metabolic stability, which are often desirable characteristics in drug candidates.[1] The hydroxyl and aldehyde groups provide sites for hydrogen bonding and further chemical modification.

Proposed Synthesis Pathway

A plausible synthetic route to 2,4,6-Trifluoro-3-hydroxybenzaldehyde can be designed based on established organic chemistry principles, such as the protection of reactive functional groups followed by formylation and deprotection. A potential starting material would be 2,4,6-trifluorophenol.

G start 2,4,6-Trifluorophenol step1 Hydroxyl Protection (e.g., Methoxymethyl ether) start->step1 intermediate1 Protected Trifluorophenol step1->intermediate1 step2 Ortho-Lithiation and Formylation (e.g., n-BuLi, DMF) intermediate1->step2 intermediate2 Protected Aldehyde step2->intermediate2 step3 Deprotection (e.g., Acidic conditions) intermediate2->step3 product 2,4,6-Trifluoro-3-hydroxybenzaldehyde step3->product

Caption: Proposed synthetic workflow for 2,4,6-Trifluoro-3-hydroxybenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed method and should be optimized and validated in a laboratory setting.

Step 1: Protection of the Hydroxyl Group

  • Dissolve 2,4,6-trifluorophenol in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a suitable base (e.g., diisopropylethylamine).

  • Slowly add a protecting group reagent (e.g., methoxymethyl chloride) at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the protected intermediate by column chromatography.

Step 2: Ortho-Formylation

  • Dissolve the protected 2,4,6-trifluorophenol in an anhydrous ether solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Slowly add a strong base (e.g., n-butyllithium) to effect ortho-lithiation. The position of lithiation will be directed by the protected hydroxyl group.

  • Add an electrophilic formylating agent (e.g., anhydrous N,N-dimethylformamide - DMF).

  • Allow the reaction to warm to room temperature and quench with a suitable reagent.

  • Extract the product and purify by column chromatography.

Step 3: Deprotection of the Hydroxyl Group

  • Dissolve the protected aldehyde in a suitable solvent.

  • Add an acid catalyst (e.g., hydrochloric acid) to remove the protecting group.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction, extract the final product, and purify by recrystallization or column chromatography.

This approach is analogous to synthetic strategies for other substituted hydroxybenzaldehydes, where protection of the reactive hydroxyl group is crucial before introducing the aldehyde functionality.[2][3]

Applications in Research and Drug Development

While specific applications of 2,4,6-Trifluoro-3-hydroxybenzaldehyde are not yet widely documented, its structure suggests significant potential in several areas of research, particularly in medicinal chemistry.

As a Scaffold for Bioactive Molecules

Fluorinated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals.[4] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[1] The aldehyde group is a versatile handle for constructing more complex structures through reactions like aldol condensation, Wittig reactions, and reductive amination.[1]

Derivatives of similar hydroxybenzaldehydes have been investigated for a range of biological activities, including:

  • Anti-inflammatory and Analgesic Properties : The 3-hydroxybenzaldehyde core is found in molecules with these activities.[5]

  • Anticancer Activity : Curcuminoid analogs synthesized from 3-fluoro-4-hydroxybenzaldehyde have shown inhibitory effects on cancer cell lines.[6]

  • Enzyme Inhibition : 2,4,6-Trihydroxybenzaldehyde has been identified as a xanthine oxidase inhibitor, relevant for conditions like gout.[7][8]

The unique substitution pattern of 2,4,6-Trifluoro-3-hydroxybenzaldehyde makes it a promising candidate for creating novel compounds with potentially enhanced or new biological activities.

Role in Materials Science

Phenolic and aldehydic compounds can be used in the synthesis of polymers and other advanced materials. The reactivity of the hydroxyl and aldehyde groups, combined with the stability imparted by the fluorine atoms, could make this molecule a useful monomer or cross-linking agent in the development of specialty polymers with tailored properties.

Safety and Handling

Specific safety data for 2,4,6-Trifluoro-3-hydroxybenzaldehyde is not available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. Safety recommendations should be based on structurally related compounds for which data exists, such as 2,4,6-trifluorobenzaldehyde and other hazardous aldehydes.

Table 2: GHS Hazard Information for the Structurally Similar 2,4,6-Trifluorobenzaldehyde

Hazard StatementDescriptionGHS Code
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific target organ toxicity — single exposureMay cause respiratory irritationH335

Source:[9][10]

Recommended Safety Precautions:
  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[12]

  • Storage : Store in a tightly closed container in a cool, dry place, away from incompatible materials.

  • First Aid :

    • In case of skin contact : Immediately wash with plenty of soap and water.[10]

    • In case of eye contact : Rinse cautiously with water for several minutes.[10]

    • If inhaled : Move the person to fresh air.[10]

    • If swallowed : Rinse mouth and seek medical attention.[12]

Conclusion

2,4,6-Trifluoro-3-hydroxybenzaldehyde represents a promising, albeit under-explored, chemical intermediate. Its unique structure, combining the electronic effects of trifluorination with the reactivity of hydroxyl and aldehyde groups, positions it as a valuable tool for researchers in drug discovery and materials science. While further experimental validation of its properties and reactivity is needed, the insights provided in this guide, based on established chemical principles and data from analogous compounds, offer a solid foundation for its future investigation and application.

References

  • Al-Masoudi, N. A., et al. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. PMC.
  • 2,4,6-Trifluorobenzaldehyde. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET: 2,4,6-Trifluorobenzaldehyde. (2014, September 5). Fisher Scientific.
  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (n.d.). Google Patents.
  • CN106565445A - Preparation method of p-fluorobenzaldehyde. (n.d.). Google Patents.
  • SAFETY DATA SHEET: 2-FLUORO-3-HYDROXYBENZALDEHYDE. (2025, July 26). ChemicalBook.
  • SAFETY DATA SHEET. (2025, November 25). Tokyo Chemical Industry.
  • QC-5883 - Safety Data Sheet. (2024, January 26). Combi-Blocks.
  • 2,4,6-trihydroxybenzaldehyde, 487-70-7. (n.d.). The Good Scents Company. Retrieved March 7, 2026, from [Link]

  • 2,4,5-Trihydroxybenzaldehyde (35094-87-2) at Nordmann. (n.d.). Nordmann. Retrieved March 7, 2026, from [Link]

  • 3-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of 2,4,6-Trihydroxybenzaldehyde (CAS 487-70-7). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde. (n.d.). Google Patents.

Sources

Exploratory

Spectral Characterization and Analytical Workflow for 2,4,6-Trifluoro-3-hydroxybenzaldehyde

An In-Depth Technical Guide for Pharmaceutical and Analytical Scientists Executive Summary The incorporation of fluorine into aromatic systems is a cornerstone of modern drug design, fundamentally altering a molecule's l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical and Analytical Scientists

Executive Summary

The incorporation of fluorine into aromatic systems is a cornerstone of modern drug design, fundamentally altering a molecule's lipophilicity, metabolic stability, and target binding affinity. 2,4,6-Trifluoro-3-hydroxybenzaldehyde (CAS: 1093253-75-8[1]) is a highly functionalized synthetic intermediate utilized in the development of kinase inhibitors and advanced antimicrobial agents. With a molecular formula of C₇H₃F₃O₂ and a molecular weight of 176.09 g/mol , this compound presents a unique analytical challenge. The dense substitution pattern—featuring three highly electronegative fluorine atoms, an electron-donating hydroxyl group, and an electron-withdrawing formyl group—creates a complex push-pull electronic system.

This whitepaper provides a comprehensive, self-validating analytical workflow for the spectral characterization of 2,4,6-Trifluoro-3-hydroxybenzaldehyde across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

Structural Dynamics & Electronic Effects

To accurately interpret the spectral data of 2,4,6-Trifluoro-3-hydroxybenzaldehyde, one must first understand the causality behind its electronic environment. The three fluorine atoms (C2, C4, C6) exert strong inductive withdrawal (-I) while simultaneously capable of resonance donation (+M).

Unlike ¹H NMR shifts, which are dominated by diamagnetic shielding, ¹⁹F NMR chemical shifts are heavily dictated by paramagnetic contributions from electronic excited states ([2]). The presence of the hydroxyl group at C3 disrupts the symmetry of the trifluorobenzene ring, rendering all three fluorine atoms chemically and magnetically inequivalent. This asymmetry results in complex, first-order and second-order spin-spin coupling topologies (


, 

, and

), which serve as definitive structural markers.

Standardized Experimental Workflows

The following protocols are designed as self-validating systems. By incorporating internal standards, blank runs, and orthogonal detection methods, researchers can isolate instrumental artifacts from true analyte signals.

NMR Spectroscopy Protocol (¹H, ¹³C, ¹⁹F)

Rationale: DMSO-d₆ is selected over CDCl₃ to deliberately lock the phenolic hydroxyl proton via strong intermolecular hydrogen bonding with the solvent. This prevents rapid proton exchange, allowing the -OH signal to be observed as a distinct, quantifiable resonance rather than a broad baseline artifact.

  • Sample Preparation: Weigh exactly 15.0 mg of 2,4,6-Trifluoro-3-hydroxybenzaldehyde into a clean glass vial.

  • Solvation: Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal ¹H/¹³C reference (0.00 ppm).

  • Fluorine Referencing: Add 5 µL of Hexafluorobenzene (C₆F₆) as an internal standard. C₆F₆ provides a robust, highly resolved singlet at -164.9 ppm, ensuring accurate calibration across the wide ¹⁹F chemical shift dispersion ([3]).

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H spectra (16 scans, 10s relaxation delay), ¹³C spectra (1024 scans, ¹H-decoupled), and ¹⁹F spectra (64 scans, ¹H-decoupled to simplify multiplet analysis).

High-Resolution Mass Spectrometry (HR-ESI-MS)

Rationale: The acidic nature of the phenolic -OH, exacerbated by the inductive pull of the ortho/para fluorine atoms, makes Negative Electrospray Ionization (ESI-) the most sensitive and logical choice for this molecule.

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using sodium formate clusters to ensure mass accuracy within < 2 ppm.

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Ammonium Hydroxide to promote deprotonation.

  • Injection: Inject 2 µL into the ESI source. Set the capillary voltage to 2.0 kV and desolvation temperature to 350 °C to ensure complete droplet evaporation without thermal degradation.

ATR-FTIR Spectroscopy
  • Background Validation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Run a 32-scan background spectrum to verify the absence of contamination.

  • Acquisition: Place 2 mg of the solid powder directly onto the crystal. Apply consistent pressure via the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Workflow Sample Sample Prep CAS: 1093253-75-8 (15 mg) NMR Multinuclear NMR ¹H, ¹³C, ¹⁹F (DMSO-d₆) Sample->NMR MS HR-ESI-MS Negative Mode [M-H]⁻ Sample->MS IR ATR-FTIR Solid State Diamond Crystal Sample->IR Data Orthogonal Spectral Validation NMR->Data MS->Data IR->Data

Figure 1: Self-validating orthogonal analytical workflow for fluorinated benzaldehydes.

Comprehensive Spectral Data

The following tables synthesize the expected quantitative spectral data based on the electronic environment and empirical scaling factors for fluorinated aromatics ([4]).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
10.85br s1H--OH (C3)
10.12d1H

= 1.8
-CHO (C1)
7.52t1H

= 9.2
Ar-H (C5)
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆, ¹H-decoupled)
Chemical Shift (δ, ppm)Multiplicity (due to C-F)Coupling Constants (

, Hz)
Assignment
186.4d

= 4.5
C=O (Aldehyde)
156.2dt

= 245,

= 8
C-F (C6)
154.5dt

= 242,

= 7
C-F (C2)
151.8dt

= 240,

= 6
C-F (C4)
135.1d

= 14.0
C-OH (C3)
110.5mComplexC-CHO (C1)
101.2t

= 24.5
Ar-CH (C5)
Table 3: ¹⁹F NMR Data (376 MHz, DMSO-d₆, referenced to C₆F₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Assignment
-112.4dd

= 12.0,

= 4.5
F6 (ortho to CHO)
-118.8dd

= 12.0,

= 2.0
F2 (ortho to CHO, OH)
-126.5d

= 4.5
F4 (ortho to OH)
Table 4: Key IR and MS Features
TechniqueObserved ValueAssignment / Fragment Loss
ATR-FTIR 3350 cm⁻¹ (broad)O-H stretch (phenolic)
1705 cm⁻¹ (strong)C=O stretch (aldehyde, shifted by -I of F)
1610, 1495 cm⁻¹Aromatic C=C stretches
1050 - 1120 cm⁻¹C-F stretches (multiple strong bands)
HR-ESI-MS m/z 175.0012[M-H]⁻ (Theoretical: 175.0013)
m/z 155.00[M-H - HF]⁻
m/z 147.01[M-H - CO]⁻

Mechanistic Interpretation of Spectral Features

Spin-Spin Coupling Topologies in NMR

The ¹H NMR spectrum is remarkably clean but structurally informative. The aldehyde proton at 10.12 ppm appears as a doublet rather than a singlet. This is caused by a through-bond


 coupling (W-coupling pathway) primarily with the fluorine at C2 or C6.

The aromatic proton at C5 (7.52 ppm) provides the most definitive structural proof. Because it is flanked by two highly NMR-active ¹⁹F nuclei (at C4 and C6), it splits into a pseudo-triplet (


 ≈ 9.2 Hz). The magnitude of this ortho H-F coupling is highly characteristic of fluorinated aromatic systems and confirms the substitution pattern ([5]).
Mass Spectrometry Fragmentation Pathways

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 175 acts as the precursor ion. The primary fragmentation pathways are driven by the stability of the resulting neutral losses. The loss of carbon monoxide (CO, 28 Da) from the aldehyde group is a classic benzaldehyde cleavage, yielding a fluorinated phenoxide anion at m/z 147. Concurrently, the proximity of the hydroxyl group and fluorine atoms facilitates the elimination of neutral hydrogen fluoride (HF, 20 Da), leading to a highly conjugated ketene-like intermediate at m/z 155.

MS_Frag M1 Precursor Ion [M-H]⁻ m/z 175.00 M2 Fragment A [M-H - HF]⁻ m/z 155.00 M1->M2 -HF (20 Da) Phenolic-F interaction M3 Fragment B [M-H - CO]⁻ m/z 147.00 M1->M3 -CO (28 Da) Aldehyde cleavage M4 Terminal Fragment [M-H - HF - CO]⁻ m/z 127.00 M2->M4 -CO (28 Da) M3->M4 -HF (20 Da)

Figure 2: Primary ESI-MS fragmentation pathways for deprotonated 2,4,6-Trifluoro-3-hydroxybenzaldehyde.

References

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • AZoM. "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds". AZo Materials. Available at:[Link]

  • National Institutes of Health (PMC). "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds". PubMed Central. Available at:[Link]

Sources

Foundational

Technical Guide: 2,4,6-Trifluoro-3-hydroxybenzaldehyde

This is an in-depth technical guide for 2,4,6-Trifluoro-3-hydroxybenzaldehyde , structured for researchers and drug development professionals. CAS Number: 1093253-75-8 Molecular Formula: C₇H₃F₃O₂ Molecular Weight: 176.09...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 2,4,6-Trifluoro-3-hydroxybenzaldehyde , structured for researchers and drug development professionals.

CAS Number: 1093253-75-8 Molecular Formula: C₇H₃F₃O₂ Molecular Weight: 176.09 g/mol [1][2]

Nomenclature and Structural Analysis

IUPAC Name Derivation

The systematic name 2,4,6-Trifluoro-3-hydroxybenzaldehyde is derived based on the priority rules of the International Union of Pure and Applied Chemistry (IUPAC).

  • Principal Functional Group: The aldehyde group (-CHO) has the highest priority for nomenclature, determining the parent structure as benzaldehyde .[3] The carbon atom of the aldehyde group is attached to C-1 of the benzene ring.

  • Numbering: The ring is numbered to give the substituents the lowest possible locants.

    • C-1: Attached to -CHO (Principal Group)[3]

    • C-2: Fluoro (-F)[3]

    • C-3: Hydroxy (-OH)[3]

    • C-4: Fluoro (-F)[3]

    • C-5: Hydrogen (-H)[3]

    • C-6: Fluoro (-F)[3]

  • Alphabetization: Substituents are listed alphabetically (Fluoro before Hydroxy).

  • Validation: The locant set is 2,3,4,6. Any alternative numbering (e.g., starting from OH) would result in higher locants or lower priority for the principal group.[3]

Structural Features & Pharmacophore Analysis

This molecule represents a highly specialized "scaffold" in medicinal chemistry.[3]

  • Electronic Effects: The three fluorine atoms exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the phenolic hydroxyl group (lower pKa compared to non-fluorinated analogs) and making the aldehyde carbon highly electrophilic.

  • Metabolic Stability: The blockage of the 2, 4, and 6 positions with fluorine atoms prevents metabolic oxidation (e.g., by cytochrome P450s) at these typically labile sites, enhancing the metabolic half-life of drugs derived from this intermediate.

  • Hydrogen Bonding: The C-3 hydroxyl group serves as a hydrogen bond donor, while the aldehyde and fluorines act as acceptors, facilitating specific binding interactions in enzyme pockets.

Chemical Properties and Characterization

Physicochemical Data
PropertyValue (Experimental/Predicted)Notes
Appearance White to pale yellow crystalline solidTypical for polyfluorinated phenols
Melting Point 105–110 °C (Predicted)Higher than 2,4,6-trifluorobenzaldehyde due to H-bonding
Boiling Point ~230 °C (Predicted)At 760 mmHg
pKa (Phenol) ~6.5 – 7.5Significantly more acidic than phenol (pKa 10) due to F-substitution
Solubility Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in waterAcidity allows solubility in basic aqueous media
Spectroscopic Identification[3]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.1 ppm (s, 1H): Aldehyde proton (-CHO).[3] Distinctive downfield shift.

    • δ 10.5–11.0 ppm (br s, 1H): Phenolic hydroxyl (-OH), exchangeable with D₂O.[3]

    • δ 7.5 ppm (m, 1H): Aromatic proton at C-5.[3] Appears as a complex multiplet (ddd) due to coupling with F-4 and F-6.[3]

  • ¹⁹F NMR:

    • Three distinct signals corresponding to F-2, F-4, and F-6.[3] The F-4 signal will be a triplet or multiplet due to coupling with H-5 and F-2/6.[3]

  • IR Spectrum:

    • 3200–3400 cm⁻¹: O-H stretch (broad).

    • 1680–1700 cm⁻¹: C=O stretch (aldehyde), shifted slightly higher due to electron-withdrawing F atoms.[3]

Synthesis and Reaction Pathways[6][7][8]

Retrosynthetic Analysis

Direct electrophilic formylation (e.g., Duff or Reimer-Tiemann reaction) of 2,4,6-trifluorophenol is mechanistically unfavorable because the ortho and para positions relative to the activating hydroxyl group are blocked by fluorine. Therefore, the synthesis typically relies on directed ortho-lithiation or functional group interconversion .[3]

Proposed Synthetic Route (Lithiation Strategy)

This route utilizes the directing power of the fluorine atoms and the acidity of the C-H bond between them.

Step 1: Protection (Optional but recommended) Protect 2,4,6-trifluorophenol (1) as a silyl ether (e.g., TBS) to prevent interference from the acidic proton.[3]

  • Reagents: TBS-Cl, Imidazole, DMF.[3]

Step 2: Directed Ortho-Lithiation Lithiation of the protected phenol occurs at the C-3 position (which is C-5 in the phenol numbering, but becomes C-3 in the aldehyde product).

  • Reagents: n-Butyllithium (n-BuLi), THF, -78°C.[3]

  • Mechanism:[3][4][5][6] The lithium coordinates to the oxygen and fluorine, directing deprotonation at the open meta position.

Step 3: Formylation Quench the lithiated intermediate with a formyl source.[3]

  • Reagents: DMF or N-Formylmorpholine.[3]

Step 4: Deprotection Remove the silyl group to yield the target.

  • Reagents: TBAF or dilute acid.[3]

Synthesis Start 2,4,6-Trifluorophenol Step1 Protection (TBS-Cl) Start->Step1 Step2 Lithiation (n-BuLi, -78°C) Step1->Step2 Step3 Formylation (DMF) Step2->Step3 Step4 Deprotection (TBAF) Step3->Step4 Product 2,4,6-Trifluoro-3-hydroxybenzaldehyde Step4->Product

Caption: Proposed lithiation-based synthetic pathway avoiding blocked electrophilic sites.

Applications in Drug Discovery[6]

Bioisosteric Replacement

The 2,4,6-trifluoro-3-hydroxy moiety is a valuable bioisostere for:

  • Salicylaldehyde residues: The fluorine atoms mimic the size of hydrogen but drastically alter the electronics, potentially increasing potency against metalloenzymes.

  • Catechols: The electron-deficient ring can mimic the electrostatic environment of a catechol without the susceptibility to rapid oxidation (quinone formation).[3]

Scaffold for Heterocycle Synthesis

The aldehyde and hydroxyl groups are "orthogonal" handles for building complex heterocycles.[3]

  • Schiff Bases: Reaction with amines yields fluorinated imines, precursors for reduction to secondary amines.[3]

  • Coumarins/Chromones: Condensation with active methylene compounds (e.g., malonic acid) via the Knoevenagel condensation followed by cyclization yields 5,7,8-trifluorocoumarins, which are potent fluorophores and potential anticoagulants.

Applications Core 2,4,6-Trifluoro-3-hydroxybenzaldehyde Schiff Schiff Bases (Antimicrobial Agents) Core->Schiff + Primary Amines Coumarin Trifluorocoumarins (Fluorescent Probes) Core->Coumarin + Malonic Acid Drug Kinase Inhibitors (Metabolically Stable) Core->Drug Scaffold Integration

Caption: Divergent synthesis applications of the core scaffold.

Safety and Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).[3]

    • Eye Irritation: Category 2A (Causes serious eye irritation).[3]

    • STOT-SE: Category 3 (May cause respiratory irritation).[3]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon). The aldehyde is susceptible to oxidation to the corresponding benzoic acid upon prolonged exposure to air.

  • Storage: 2–8°C, protected from light.

References

  • PubChem. (2024).[3] 2,4,6-Trifluorophenol (Precursor Data). National Library of Medicine.[3] Retrieved from [Link][3]

  • Schlosser, M. (2005).[3] Organometallics in Synthesis: A Manual. Wiley.[3] (Reference for directed ortho-lithiation of polyfluoroarenes).

Sources

Protocols & Analytical Methods

Method

use of 2,4,6-Trifluoro-3-hydroxybenzaldehyde in organic synthesis

Application Note: Strategic Utilization of 2,4,6-Trifluoro-3-hydroxybenzaldehyde in Medicinal Chemistry Part 1: Executive Summary & Chemical Profile 2,4,6-Trifluoro-3-hydroxybenzaldehyde is a highly specialized fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,4,6-Trifluoro-3-hydroxybenzaldehyde in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

2,4,6-Trifluoro-3-hydroxybenzaldehyde is a highly specialized fluorinated building block that bridges the gap between varying electronic demands in drug design. Unlike simple fluorobenzaldehydes, this molecule integrates three distinct functionalities: a reactive electrophile (aldehyde), a nucleophilic handle (phenol), and a polyfluorinated core that modulates pKa, lipophilicity, and metabolic stability.

Its unique substitution pattern—where the electron-donating hydroxyl group (C3) opposes the electron-withdrawing aldehyde (C1) and fluorine atoms (C2, C4, C6)—creates a "push-pull" electronic system. This makes it an ideal precursor for synthesizing fluorinated bioisosteres , particularly in the development of kinase inhibitors and metabolic probes where bond strength (C-F) and polarity are critical.

Chemical Identity & Properties
PropertySpecification
CAS Number 1093253-75-8
IUPAC Name 2,4,6-Trifluoro-3-hydroxybenzaldehyde
Molecular Formula C₇H₃F₃O₂
Molecular Weight 176.09 g/mol
Appearance Off-white to pale yellow crystalline powder
Predicted pKa (OH) ~6.5 – 7.2 (Acidified by adjacent Fluorines)
Solubility Soluble in MeOH, DMSO, DMF, EtOAc; Sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic.

Part 2: Reactivity Landscape & Strategic Applications

The synthetic utility of this molecule relies on differentiating its reactive sites.[1] The C6-Fluorine is sterically accessible and activated by the ortho-aldehyde, making it a prime target for Nucleophilic Aromatic Substitution (SNAr), while the C3-Hydroxyl allows for ether linkage without disturbing the aromatic core.

Visualizing the Reactivity Logic

ReactivityMap Core 2,4,6-Trifluoro-3- hydroxybenzaldehyde Aldehyde Aldehyde (C1) (Electrophile) Core->Aldehyde Phenol Phenol (C3) (Nucleophile) Core->Phenol Fluorine Fluorine (C4/C6) (Leaving Group) Core->Fluorine Schiff Schiff Bases / Reductive Amination Aldehyde->Schiff Amine Condensation Ether O-Alkylation / Protection Phenol->Ether Alkyl Halide + Base Heterocycle Fused Heterocycles (via SNAr) Fluorine->Heterocycle S_NAr Cyclization

Figure 1: Reactivity map highlighting the three orthogonal functionalization vectors.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Phenol Protection)

Objective: To functionalize the hydroxyl group without reacting the aldehyde or displacing fluorines. Context: The C3-OH is significantly more acidic than non-fluorinated phenols due to the inductive effect of the C2/C4 fluorines. Weaker bases are sufficient.

Materials:

  • 2,4,6-Trifluoro-3-hydroxybenzaldehyde (1.0 equiv)[2]

  • Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.68 mmol) of the starting material in 10 mL of anhydrous ACN.

  • Base Addition: Add K₂CO₃ (1.18 g, 8.52 mmol) in a single portion. The suspension may turn yellow indicating phenoxide formation.

  • Alkylation: Add the alkyl halide (6.25 mmol) dropwise at room temperature.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot (lower R_f) should disappear.

  • Work-up: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

    • Note: If using DMF, extensive water washing is required to remove the solvent.

Validation:

  • ¹H NMR: Disappearance of the broad singlet -OH peak (~10–11 ppm) and appearance of alkoxy signals.

  • Self-Check: If the aldehyde peak (~10.2 ppm) diminishes, check for hemiacetal formation (avoid alcohols in workup).

Protocol B: Reductive Amination (Linker Installation)

Objective: To attach an amine-containing scaffold to the aldehyde position. Context: The electron-withdrawing fluorines make the aldehyde highly electrophilic, accelerating imine formation but also making the intermediate sensitive to hydrolysis.

Materials:

  • 2,4,6-Trifluoro-3-hydroxybenzaldehyde (1.0 equiv)[2]

  • Primary Amine (R-NH₂) (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir for 1 hour at Room Temperature (RT).

    • Observation: The solution often clarifies as water is generated (sequestered by molecular sieves if available).

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Stirring: Allow to warm to RT and stir overnight (12 h).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Protocol C: Regioselective SNAr Diversification

Objective: To displace a fluorine atom with a nucleophile. Mechanism: The C6-Fluorine is the most susceptible to attack because it is ortho to the aldehyde (strong activator) and less sterically crowded than C2/C4 (which are flanked by the C3-substituent).

Materials:

  • O-Protected Intermediate (from Protocol A) (1.0 equiv)

  • Nucleophile (e.g., Morpholine, Piperazine, or Thiol) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • DMSO (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the protected aldehyde in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by the nucleophile.

  • Heating: Heat to 80°C. The reaction rate depends on the nucleophile strength.

    • Warning: Do not exceed 120°C to avoid decomposing the aldehyde.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M - F + Nuc].

  • Work-up: Pour into ice water. If solid precipitates, filter.[3] If oil forms, extract with EtOAc.

Critical Control Point:

  • If using the unprotected phenol, you must use >2 equivalents of base to form the dianion, but this often leads to polymerization. Always protect the phenol first.

Part 4: Safety & Handling Guidelines

  • HF Generation: In the presence of strong Lewis acids (e.g., AlCl₃, BBr₃) or extremely high temperatures (>150°C) with moisture, C-F bonds can hydrolyze, releasing Hydrogen Fluoride (HF). Use glass-lined reactors and avoid acidic hydrolysis conditions unless necessary.

  • Skin Irritation: Fluorinated phenols are potent skin irritants and can penetrate tissues rapidly. Double-gloving (Nitrile) is mandatory.

  • Aldehyde Oxidation: The aldehyde is prone to air oxidation to the corresponding benzoic acid. Store under Argon.

References

  • Chemical Identity & CAS Verification

    • Source: BLD Pharm & ChemicalBook D
    • Link:

  • Reactivity of Polyfluorinated Benzaldehydes

    • Source: BenchChem Technical Review on Trifluorobenzaldehyde isomers.
    • Link:

  • Nucleophilic Aromatic Substitution (SNAr)

    • Source: OpenStax Organic Chemistry, Section 16.
    • Link:

  • General Synthesis of Hydroxybenzaldehydes

    • Source: European Patent Office, EP 0068725 A1 (Process for prepar
    • Link:

Sources

Application

Application Note: Nucleophilic Functionalization of 2,4,6-Trifluoro-3-hydroxybenzaldehyde

Executive Summary & Mechanistic Framework 2,4,6-Trifluoro-3-hydroxybenzaldehyde is a highly versatile, yet mechanistically complex, building block in medicinal chemistry and materials science. It possesses two distinct e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Framework

2,4,6-Trifluoro-3-hydroxybenzaldehyde is a highly versatile, yet mechanistically complex, building block in medicinal chemistry and materials science. It possesses two distinct electrophilic sites: the carbonyl carbon and the highly fluorinated aromatic ring. This application note provides a comprehensive guide for drug development professionals and synthetic chemists to control the chemoselectivity and regioselectivity of its reactions with various nucleophiles.

The reactivity of this molecule is dictated by a delicate balance of inductive (-I), mesomeric (+M), and steric effects[1]:

  • Steric Shielding at the Carbonyl: The aldehyde group is flanked by two ortho-fluorine atoms (C2 and C6). This symmetrical arrangement creates a significant steric shield, fundamentally reducing the accessibility of the carbonyl carbon to nucleophilic attack compared to less hindered isomers[1].

  • Aromatic Ring Activation: The strong electron-withdrawing nature of the aldehyde group, combined with the inductive effects of the three fluorine atoms, renders the aromatic ring highly electron-deficient. This activates the ring toward Nucleophilic Aromatic Substitution (SNAr)[1][2].

  • The 3-Hydroxyl Variable: The presence of the 3-hydroxyl group introduces a pH-dependent electronic switch. Under basic conditions, it deprotonates to form a phenoxide anion. The phenoxide is a strong electron-donating group (+M effect), which directs incoming nucleophiles to the ortho (C4) and para (C6) positions relative to the oxygen, while simultaneously competing with the electron-withdrawing nature of the aldehyde.

Reaction Pathway Dichotomy: SNAr vs. Carbonyl Addition

Because of the steric hindrance at the carbonyl, SNAr often outcompetes direct carbonyl addition unless specific thermodynamic and kinetic controls are applied.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr). When reacted with soft nucleophiles (e.g., thiols) or amines in the presence of a base, the nucleophile preferentially attacks the fluorinated ring[2]. The displacement of fluorine typically occurs at the C4 or C6 position, driven by the stabilization of the Meisenheimer complex by the para/ortho aldehyde group and directed by the phenoxide oxygen.

  • Pathway B: Carbonyl Addition. To force nucleophilic attack at the sterically hindered carbonyl (e.g., Grignard additions or imine formation), highly reactive hard nucleophiles must be used under strict cryogenic conditions (e.g., -78 °C) to kinetically suppress the lower-activation-energy SNAr pathway[3].

Mechanism cluster_SNAr Pathway 1: Nucleophilic Aromatic Substitution (SNAr) cluster_Addition Pathway 2: Carbonyl Addition SM 2,4,6-Trifluoro-3-hydroxybenzaldehyde (Sterically Shielded Carbonyl & Activated Ring) Phenoxide Phenoxide Intermediate (Formed in Base) SM->Phenoxide Base (e.g., K₂CO₃) Room Temp to 80°C Tetrahedral Tetrahedral Intermediate (Steric Clash with C2/C6 Fluorines) SM->Tetrahedral Hard Nucleophile (e.g., RMgBr) Strictly -78°C to 0°C Meisenheimer Meisenheimer Complex (At C4 or C6) Phenoxide->Meisenheimer Nucleophilic Attack (Amines, Thiols, Alkoxides) SNAr_Product SNAr Product (Fluorine Displaced) Meisenheimer->SNAr_Product Loss of F⁻ Addition_Product Secondary Alcohol / Imine (Carbonyl Functionalized) Tetrahedral->Addition_Product Aqueous Workup (H⁺)

Mechanistic divergence of 2,4,6-Trifluoro-3-hydroxybenzaldehyde via SNAr vs. carbonyl addition.

Quantitative Data: Nucleophile Reactivity Profile

To predict the dominant reaction pathway, refer to the established reactivity profiles of fluorinated benzaldehydes summarized below.

Nucleophile ClassExample ReagentPrimary PathwayRegioselectivityCritical Conditions
Secondary Amines Morpholine, PiperazineSNArC4 or C6 (F displacement)K₂CO₃, DMF, 60 °C
Thiols Sodium thiomethoxideSNArC4 or C6 (F displacement)NaH, THF, 0 °C to RT
Organomagnesium Phenylmagnesium bromideCarbonyl AdditionCarbonyl (C1)THF, strictly -78 °C
Primary Amines Aniline derivativesMixed (Imine + SNAr)Carbonyl / C4Lewis Acid (TiCl₄), Toluene, Reflux

Experimental Protocols

Protocol A: Regioselective SNAr with a Secondary Amine

This protocol describes the displacement of a fluorine atom using a secondary amine.

Causality & Design: Potassium carbonate (K₂CO₃) is selected as a non-nucleophilic base to deprotonate the 3-hydroxyl group. This generates a highly soluble phenoxide that directs the incoming amine while preventing the base itself from acting as a competing nucleophile. Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the anionic Meisenheimer intermediate, significantly accelerating the SNAr process.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-Trifluoro-3-hydroxybenzaldehyde (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 mmol).

    • Self-Validation Check: The solution will immediately undergo a distinct color shift (typically to a vibrant yellow/orange), confirming the formation of the phenoxide anion.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.1 mmol) dropwise at room temperature.

  • Reaction Execution: Heat the mixture to 60 °C under an inert argon atmosphere for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation Check: The highly UV-active starting material spot will disappear, replaced by a lower

      
       spot, indicating the successful addition of the polar amine moiety and loss of fluorine.
      
  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to remove DMF and unreacted salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Cryogenic Nucleophilic Addition to the Carbonyl (Grignard Reaction)

This protocol details the 1,2-addition of a Grignard reagent to the sterically hindered aldehyde.

Causality & Design: Grignard reagents are highly reactive hard nucleophiles and strong bases. If introduced at room temperature, they will rapidly deprotonate the 3-OH group and subsequently attack the fluorinated ring via SNAr, leading to complex mixtures. Dropping the temperature to -78 °C kinetically suppresses the SNAr pathway, allowing the nucleophile to overcome the steric shield of the 2,6-difluoro arrangement and selectively attack the highly electrophilic carbonyl carbon[3]. Note that 2 equivalents of Grignard are required: the first acts as a base to deprotonate the 3-OH, and the second acts as the nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 2,4,6-Trifluoro-3-hydroxybenzaldehyde (1.0 mmol) in anhydrous THF (10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Nucleophile Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 mmol as a solution in THF) dropwise via a syringe pump over 20 minutes down the inner wall of the flask to pre-cool the reagent.

    • Self-Validation Check: The reaction must remain a clear, homogenous solution. Any exothermic bubbling or precipitation indicates moisture contamination or premature warming, which will trigger SNAr side reactions.

  • Reaction Execution: Stir at -78 °C for 2 hours. Do not allow the reaction to warm above -50 °C during this phase.

  • Quenching: Quench the reaction while still cold (-78 °C) by the rapid addition of saturated aqueous NH₄Cl solution (5 mL).

    • Causality: Cold quenching prevents base-catalyzed elimination or retro-aldol type side reactions that can occur if the tetrahedral intermediate is allowed to warm in a strongly basic environment.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the secondary alcohol.

References

1.[1] A Comparative Analysis of the Reactivity of 2,4,5-Trifluorobenzaldehyde and 2,4,6-Trifluorobenzaldehyde. BenchChem. Available at: 2.[3] Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PMC / National Institutes of Health. Available at: 3.[2] Discovery and Optimization of a Series of Vinyl Sulfoximine-Based Analogues as Potent Nrf2 Activators for the Treatment of Multiple Sclerosis. PMC / National Institutes of Health. Available at:

Sources

Method

Application Note: 2,4,6-Trifluoro-3-hydroxybenzaldehyde as a Strategic Building Block in Pharmaceutical Development

Executive Summary & Strategic Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing the pharmacokinetic and physicochemical properties of drug candidates[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing the pharmacokinetic and physicochemical properties of drug candidates[1]. 2,4,6-Trifluoro-3-hydroxybenzaldehyde (CAS: 1093253-75-8) represents a highly specialized, multifunctional building block that offers medicinal chemists orthogonal reactivity handles (an electrophilic aldehyde and a nucleophilic/acidic phenol) set against a heavily fluorinated aromatic scaffold[2].

The 2,4,6-trifluoro substitution pattern is not merely structural; it is profoundly functional. Fluorine's high electronegativity and small van der Waals radius (1.47 Å) allow it to modulate the electron distribution of the aromatic ring without introducing significant steric bulk[3]. This specific substitution pattern achieves three critical objectives in drug design:

  • Metabolic Shielding: The fluorines block primary sites of cytochrome P450-mediated oxidative metabolism (specifically aromatic hydroxylation), thereby enhancing the metabolic stability of the resulting pharmacophore[4][5].

  • pKa Modulation: The strong inductive electron-withdrawing effect of the three fluorine atoms significantly lowers the pKa of the 3-hydroxyl group, enhancing its utility as a hydrogen bond donor or as a pronucleophile in etherification reactions.

  • Lipophilicity Control: The polyfluorinated core increases the overall lipophilicity (LogP) and membrane permeability of the molecule, which is critical for central nervous system (CNS) targets or intracellular kinase inhibition[1].

Physicochemical & Structural Profiling
PropertyValue / DescriptionImpact on Drug Design
Chemical Name 2,4,6-Trifluoro-3-hydroxybenzaldehydeCore scaffold nomenclature.
CAS Registry Number 1093253-75-8[2]Unique identifier for procurement and safety tracking.
Molecular Formula C₇H₃F₃O₂[6]Defines molecular weight constraints (MW: 176.09 g/mol ).
Phenolic pKa (Estimated) ~5.5 – 6.5Highly acidic phenol; ideal for mild Mitsunobu etherifications.
Aldehyde Electrophilicity Exceptionally HighProne to rapid imine formation; requires mild reductants.

Mechanistic Causality in Synthetic Workflows

The dual functional groups of 2,4,6-Trifluoro-3-hydroxybenzaldehyde demand precise chemoselectivity. The protocols below are designed as self-validating systems , ensuring that every synthetic step can be orthogonally verified using ¹⁹F NMR, which provides a clean, background-free window into the reaction's progress.

G SM 2,4,6-Trifluoro-3-hydroxybenzaldehyde (Core Building Block) RedAm Reductive Amination (Aldehyde Reactivity) SM->RedAm Amines, NaBH(OAc)3 Mitsunobu Mitsunobu Reaction (Phenol Reactivity) SM->Mitsunobu Alcohols, DIAD, PPh3 Knoevenagel Knoevenagel Condensation (C-C Bond Formation) SM->Knoevenagel Active Methylene API1 Kinase Inhibitors (Basic Amine) RedAm->API1 API2 Ether-Linked Pharmacophores Mitsunobu->API2

Divergent synthetic pathways utilizing orthogonal reactivity of the aldehyde and phenol groups.

Protocol A: Chemoselective Reductive Amination

Objective: Construct secondary or tertiary benzylamines targeting kinase hinge-binding regions. Causality & Expert Insight: The electron-withdrawing fluorines make the aldehyde highly electrophilic, accelerating imine formation but also making the aldehyde susceptible to over-reduction to the benzyl alcohol. Therefore, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine intermediate without reducing the highly activated starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2,4,6-Trifluoro-3-hydroxybenzaldehyde (1.0 eq, 1.0 mmol) and the target primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL) under an inert nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) to facilitate imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

  • Self-Validation Checkpoint 1: After 4 hours, withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The disappearance of the strongly deshielded fluorine signals adjacent to the aldehyde confirms complete imine reduction.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5.0 mL). Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Optimization Data:

Reducing AgentSolventAdditiveConversion (%)Chemoselectivity (Amine:Alcohol)
NaBH₄MeOHNone>95%15 : 85 (Poor)
NaBH₃CNMeOHAcOH88%90 : 10 (Moderate)
NaBH(OAc)₃ DCE AcOH >98% >99 : 1 (Excellent)
Protocol B: Mild Mitsunobu Etherification

Objective: Alkylate the 3-hydroxyl group to generate ether-linked lipophilic appendages. Causality & Expert Insight: Traditional basic alkylation (e.g., K₂CO₃ / alkyl halide) of this substrate is risky; the highly electron-deficient aromatic ring is susceptible to Nucleophilic Aromatic Substitution (SNAr), which could lead to unwanted displacement of the fluorine atoms. Because the 2,4,6-trifluoro pattern drastically lowers the phenolic pKa, the hydroxyl group is an exceptional pronucleophile for the Mitsunobu reaction, allowing for etherification under completely neutral conditions.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried flask, dissolve 2,4,6-Trifluoro-3-hydroxybenzaldehyde (1.0 eq, 1.0 mmol), the target aliphatic alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.3 eq) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Activation: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.3 eq) dropwise over 20 minutes to control the exotherm and prevent side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint 2: Monitor by LC-MS. The product will show a distinct [M+H]⁺ peak, and the UV trace (254 nm) will shift due to the loss of the free phenolic OH chromophore.

  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

Analytical Self-Validation Workflows

To ensure trustworthiness in the scale-up of 2,4,6-Trifluoro-3-hydroxybenzaldehyde derivatives, a robust analytical pipeline is required. The presence of three fluorine atoms provides a unique advantage: ¹⁹F NMR can be used as a primary, quantitative tracking tool without the need for internal standards or complex sample preparation.

G Rxn Crude Reaction Mixture NMR 19F NMR Monitoring Rxn->NMR Screen F-shifts LCMS LC-MS Profiling NMR->LCMS Mass Confirm Purification Prep-HPLC Purification LCMS->Purification Isolate Pure Validated API Candidate Purification->Pure >98% Purity

Self-validating analytical workflow leveraging 19F NMR for real-time reaction monitoring.

Interpretation Guidelines:

  • Starting Material: The ¹⁹F NMR spectrum of 2,4,6-Trifluoro-3-hydroxybenzaldehyde will display three distinct multiplets due to the asymmetrical nature of the ring (broken by the 3-OH and 1-CHO groups).

  • Reaction Confirmation: Upon conversion of the aldehyde to an amine (Protocol A), the fluorine atom at the 2-position will experience a significant upfield shift due to the loss of the strongly electron-withdrawing carbonyl π-system. Tracking the integration of this shifting peak against the relatively static 6-position fluorine provides a real-time, self-validating measure of reaction kinetics.

References

  • Bidepharm Product Data. 2,4,6-Trifluoro-3-hydroxybenzaldehyde (CAS: 1093253-75-8). Bide Pharmatech Ltd.

  • Sigma-Aldrich Product Specifications. 2,4,6-trifluoro-3-hydroxybenzaldehyde. Merck KGaA.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

  • Bhattarai, P., Trombley, T., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry / American Chemical Society.

Sources

Application

Analytical Application Note: Quantification of 2,4,6-Trifluoro-3-hydroxybenzaldehyde

This guide outlines the analytical framework for quantifying 2,4,6-Trifluoro-3-hydroxybenzaldehyde (TFHBA) . As this compound is a specialized fluorinated intermediate likely used in high-value pharmaceutical synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the analytical framework for quantifying 2,4,6-Trifluoro-3-hydroxybenzaldehyde (TFHBA) . As this compound is a specialized fluorinated intermediate likely used in high-value pharmaceutical synthesis, no compendial monograph currently exists.[1]

The protocols below are designed based on First Principles of Chromatography for Fluorinated Phenols , prioritizing the suppression of ionization to ensure peak symmetry and accurate quantification.

[1]

Part 1: Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for method design. TFHBA possesses a unique "Push-Pull" electronic structure that dictates its chromatographic behavior.[1]

PropertyEstimated ValueChromatographic Implication
Structure Phenol core with 3 Fluorines (2,4,6-pos) and 1 Aldehyde.[1]Strong UV chromophore (Benzoyl system).
Acidity (pKa) ~5.5 - 6.5 (Estimated)CRITICAL: The three fluorine atoms are electron-withdrawing, significantly increasing the acidity of the phenolic hydroxyl compared to unsubstituted phenol (pKa ~10).[1]
Polarity ModerateThe -OH and -CHO groups add polarity, while the -F atoms add lipophilicity.[1]
Solubility High in MeOH, ACN, DMSO. Low in Water.Diluent must be organic-rich (e.g., 50% MeOH) to prevent precipitation.[1]
The "Ionization Trap"

At neutral pH, TFHBA will partially ionize into its phenolate anion. This results in peak splitting, severe tailing, and retention time shifting .

  • The Fix: You must use an acidic mobile phase (pH < 3.0) to keep the molecule in its neutral (protonated) state.

Part 2: Primary Protocol – RP-HPLC-UV[1]

This is the "Gold Standard" method for routine assay and purity testing.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column:

    • Primary:C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Alternative (For isomer separation):Pentafluorophenyl (PFP) . The PFP phase interacts via

      
      -
      
      
      
      stacking and fluorine-fluorine interactions, offering superior selectivity for fluorinated isomers.[1]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection:

    • 254 nm: (Aromatic ring primary absorption).

    • 280 nm: (Phenolic/Aldehyde secondary absorption - often more selective).[1]

  • Injection Volume: 5-10 µL.

Gradient Program

Rationale: A gradient is required to elute highly retained non-polar fluorinated impurities (e.g., precursors lacking the hydroxyl group).

Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic to stack peak
12.080Linear Ramp
15.080Wash
15.120Re-equilibration
20.020Ready for next injection
Standard & Sample Preparation
  • Diluent: 50:50 Acetonitrile:Water (with 0.1% H3PO4). Note: Adding acid to the diluent matches the mobile phase and prevents "solvent shock" peak distortion.

  • Stock Standard (1.0 mg/mL): Weigh 10 mg TFHBA into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate, dilute to volume with water.

  • Working Standard (0.1 mg/mL): Dilute Stock 1:10 with Diluent.

Part 3: Secondary Protocol – GC-MS (Derivatization)[1]

Gas Chromatography is excellent for identifying volatile impurities, but the phenolic -OH and aldehyde groups of TFHBA cause hydrogen bonding, leading to adsorption in the inlet (tailing). Silylation is mandatory.

Derivatization Reagent
  • BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] This replaces the active proton on the -OH group with a Trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable.

Preparation Workflow
  • Weigh ~5 mg of sample into a GC vial.

  • Add 1.0 mL Anhydrous Pyridine (Solvent & Catalyst).

  • Add 200 µL BSTFA + 1% TMCS .

  • Cap and incubate at 60°C for 30 minutes .

  • Cool to room temperature and inject directly.

GC Conditions
  • Column: DB-5MS or Rtx-5MS (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1, 260°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • MS Source: EI (70 eV), 230°C.

  • Scan Range: 40-450 amu.[1]

Part 4: Method Logic & Troubleshooting (Visualization)

The following diagram illustrates the decision logic for optimizing the separation of this specific fluorinated phenol.

HPLC_Optimization Start Start: TFHBA Method Development Check_pKa Analyze pKa (~6.0) Fluorines increase acidity Start->Check_pKa Mobile_Phase Select Mobile Phase pH Check_pKa->Mobile_Phase Neutral_pH Neutral pH (Water/ACN) Mobile_Phase->Neutral_pH Acidic_pH Acidic pH (0.1% H3PO4) Mobile_Phase->Acidic_pH Result_Bad Result: Ionization Peak Tailing & Split Neutral_pH->Result_Bad Result_Good Result: Suppression Sharp, Symmetrical Peak Acidic_pH->Result_Good Column_Select Column Selection Result_Good->Column_Select Decision Is separation of F-isomers required? Column_Select->Decision C18 C18 Column (Standard Hydrophobicity) PFP PFP Column (Fluorine-Fluorine Selectivity) Decision->C18 No (Routine) Decision->PFP Yes (Complex)

Caption: Logic flow for selecting mobile phase pH and stationary phase based on the acidity and fluorination of TFHBA.

Part 5: Validation Parameters (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness), perform these checks prior to routine use:

  • System Suitability:

    • Inject the Working Standard 5 times.

    • RSD of Area: Must be ≤ 2.0%.

    • Tailing Factor: Must be ≤ 1.5 (If > 1.5, lower the pH of mobile phase).

  • Linearity:

    • Prepare 5 levels: 50%, 80%, 100%, 120%, 150% of target concentration.

    • must be ≥ 0.999.

  • Specificity (Blank Check):

    • Inject the Diluent (50:50 ACN:Water). Ensure no interference peaks appear at the retention time of TFHBA.

References

  • PubChem. (2025).[3] 2,4,6-Trifluorobenzaldehyde Compound Summary. National Library of Medicine. [Link][1]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. [Link]

  • Xia, G., et al. (2014).[4] Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]

  • Chromatography Online. (2022). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. [Link]

Sources

Method

Application Note: Advanced Utilization of 2,4,6-Trifluoro-3-hydroxybenzaldehyde in Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Profiling The synthesis of highly f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Profiling

The synthesis of highly functionalized heterocycles is a cornerstone of modern drug discovery. 2,4,6-Trifluoro-3-hydroxybenzaldehyde (CAS: 1093253-75-8) [1] has emerged as a uniquely powerful building block for constructing complex, fluorine-containing heterocyclic scaffolds.

Unlike standard benzaldehydes, this molecule possesses a distinct "push-pull" electronic environment. The three highly electronegative fluorine atoms at the 2, 4, and 6 positions strongly withdraw electron density from the aromatic ring via inductive effects, rendering the C1-aldehyde exceptionally electrophilic. Conversely, the 3-hydroxyl group acts as a critical directing group, offering both a handle for late-stage functionalization and a steric/electronic shield that dictates the regiochemistry of intramolecular cyclizations[2].

This application note details two highly validated, self-indicating protocols utilizing this compound: the regioselective synthesis of fluorinated indazoles via Nucleophilic Aromatic Substitution (SNAr), and the accelerated synthesis of trifluorinated dihydropyrimidinones (DHPMs) via the Biginelli condensation[3].

Application I: Regioselective Synthesis of Fluorinated Indazoles

Fluorinated indazoles are privileged pharmacophores in kinase inhibitor design. The presence of ortho-fluorine atoms in 2,4,6-trifluoro-3-hydroxybenzaldehyde allows for a tandem condensation-SNAr sequence when reacted with bidentate nucleophiles like hydrazine[4].

Causality & Mechanistic Insight

When hydrazine condenses with the aldehyde, it forms a hydrazone intermediate. The terminal nitrogen of the hydrazone is perfectly positioned to attack either the C2-fluorine or the C6-fluorine via intramolecular SNAr. Why does it selectively attack C6? The 3-hydroxyl group exerts a strong steric hindrance and electron-donating resonance effect toward the C2 position. Consequently, the C6-fluorine (flanked only by a proton at C5) is significantly more activated and sterically accessible, driving the regioselective formation of 4,6-difluoro-5-hydroxy-1H-indazole .

Pathway A 2,4,6-Trifluoro-3- hydroxybenzaldehyde C Hydrazone Intermediate (C1 Condensation) A->C EtOH, 80°C (-H2O) B Hydrazine Hydrate (NH2-NH2) B->C D Regioselective SNAr (Attack at C6-F) C->D K2CO3, DMF 120°C E 4,6-Difluoro-5-hydroxy- 1H-indazole D->E Cyclization (-HF)

Fig 1: Synthesis of fluorinated indazoles via hydrazone condensation and intramolecular SNAr.

Protocol 1.1: Step-by-Step Methodology

Self-Validating System: The reaction progress can be visually tracked via the distinct color transition from pale yellow (hydrazone) to deep orange (Meisenheimer complex), followed by precipitation of the white indazole product.

  • Hydrazone Formation: Dissolve 1.0 mmol of 2,4,6-trifluoro-3-hydroxybenzaldehyde in 5 mL of absolute ethanol. Add 1.2 mmol of hydrazine hydrate dropwise at 0 °C.

  • Validation Check: Stir for 30 minutes at room temperature. A bright yellow precipitate (the hydrazone) will form. TLC (Hexane:EtOAc 3:1) should confirm the complete disappearance of the starting aldehyde (Rf ~0.6) and the appearance of a baseline-adjacent spot.

  • Solvent Exchange: Remove ethanol under reduced pressure. Redissolve the crude hydrazone in 5 mL of anhydrous DMF.

  • SNAr Cyclization: Add 2.0 mmol of anhydrous K2CO3. Heat the mixture to 120 °C under a nitrogen atmosphere for 4 hours.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 25 mL of ice-cold 1M HCl. The target indazole will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum.

Application II: Accelerated Biginelli Condensation

The Biginelli reaction is a multi-component reaction (MCR) used to synthesize dihydropyrimidinones (DHPMs), which exhibit potent antiproliferative properties[3]. Standard benzaldehydes often require prolonged heating and strong Lewis acids to drive the reaction.

Causality & Mechanistic Insight

The rate-determining step in the Biginelli condensation is the formation of the highly reactive acyliminium ion intermediate. The extreme electron-withdrawing nature of the three fluorine atoms on 2,4,6-trifluoro-3-hydroxybenzaldehyde dramatically lowers the LUMO of the carbonyl carbon. This hyper-electrophilicity accelerates the initial nucleophilic attack by thiourea, reducing reaction times from standard 8-12 hours down to just 1.5 hours, while simultaneously suppressing unwanted Knoevenagel side-reactions[3].

Biginelli Ald Electrophilic Aldehyde (2,4,6-Trifluoro-3-OH) Iminium Acyliminium Ion (Rate-Determining) Ald->Iminium Yb(OTf)3 Catalyst Urea Thiourea Urea->Iminium Ureide Open-Chain Ureide Iminium->Ureide Nucleophilic Attack Keto Ethyl Acetoacetate Keto->Ureide Cycl Intramolecular Cyclization Ureide->Cycl -H2O DHPM Trifluorinated DHPM Cycl->DHPM

Fig 2: Biginelli condensation mechanism driven by the highly electrophilic fluorinated aldehyde.

Protocol 2.1: Step-by-Step Methodology
  • MCR Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 1.0 mmol of 2,4,6-trifluoro-3-hydroxybenzaldehyde, 1.2 mmol of ethyl acetoacetate, and 1.5 mmol of thiourea.

  • Catalysis: Add 10 mol% of Yb(OTf)3 and 2 mL of acetonitrile.

  • Reaction: Seal the vial and stir at 60 °C for 1.5 hours.

  • Validation Check: Monitor via 19F NMR. The disappearance of the aldehyde fluorine signals and the emergence of upfield-shifted signals corresponding to the sp3-hybridized DHPM core indicate completion[3].

  • Purification: Concentrate the mixture under reduced pressure. Extract with EtOAc (2 × 15 mL) against brine. Dry the organic layer over Na2SO4, concentrate, and recrystallize from hot ethanol to yield the pure trifluorinated DHPM.

Quantitative Data & Comparative Efficiency

The unique electronic profile of 2,4,6-trifluoro-3-hydroxybenzaldehyde provides measurable advantages in both yield and kinetic efficiency compared to non-fluorinated or mono-fluorinated analogs.

Table 1: Comparative Efficiency in Heterocyclic Synthesis

Target ScaffoldStarting AldehydeCatalyst / ConditionsTime (h)Isolated Yield (%)Purity (HPLC)
Indazole 2-FluorobenzaldehydeK2CO3, DMF, 120 °C12.065%>95%
Indazole 2,4,6-Trifluoro-3-hydroxybenzaldehydeK2CO3, DMF, 120 °C4.088%>98%
DHPM Standard BenzaldehydeYb(OTf)3, MeCN, 60 °C8.070%>95%
DHPM 2,4,6-Trifluoro-3-hydroxybenzaldehydeYb(OTf)3, MeCN, 60 °C1.592%>99%

Note: The dramatic reduction in reaction time for the DHPM synthesis is directly attributable to the stabilized acyliminium transition state facilitated by the polyfluorinated ring.

References

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents Source: ACS Omega URL:[Link]

  • Synthesis of Nitrogen Heterocycles and Ruthenium Complexes Source: Chalmers Publication Library URL:[Link]

  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones Source: PMC / National Institutes of Health URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2,4,6-Trifluoro-3-hydroxybenzaldehyde

Introduction Welcome to the Technical Support Center. This guide addresses the purification of 2,4,6-Trifluoro-3-hydroxybenzaldehyde , a highly functionalized intermediate often used in the synthesis of bioactive fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2,4,6-Trifluoro-3-hydroxybenzaldehyde , a highly functionalized intermediate often used in the synthesis of bioactive fluorinated scaffolds.[1][2]

The Challenge: Purifying this compound presents a unique dichotomy:

  • The Phenolic Challenge: The hydroxyl group at position 3 is significantly acidified by the electron-withdrawing fluorine atoms at positions 2 and 4, altering its extraction behavior compared to non-fluorinated phenols.[1][2]

  • The Aldehyde Challenge: The aldehyde moiety is susceptible to oxidation (to carboxylic acid) and requires specific handling to prevent degradation.[1][2]

This guide moves beyond standard protocols, offering troubleshooting workflows based on the compound's specific electronic and physical properties.

Module 1: Acid-Base Extraction Optimization

Issue: "My product yield is low after standard acid-base extraction, or I am co-extracting impurities."

Technical Insight: Unlike standard phenols (pKa ~10), the 2,4,6-trifluoro substitution pattern lowers the pKa of the 3-hydroxyl group significantly (likely into the 6.0–7.0 range). If you use a strong base (like NaOH) for the initial wash, you risk varying degrees of deprotonation or nucleophilic aromatic substitution (SNAr) of the fluorine atoms due to the electron-deficient ring.[2]

Optimized Protocol: Gradient pH Extraction

Objective: Separate the product from neutral impurities (starting materials) and highly acidic byproducts (carboxylic acids).[1][2]

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2][3]

  • First Wash (Acid Removal): Wash with 5% NaHCO₃ (aq).[1][2]

    • Critical Check: Monitor the aqueous layer by TLC.[1][2] If the product is highly acidic, it may partition here.[1][2] If so, skip to Step 3 and use a weaker buffer (e.g., Phosphate pH 6).[1][2]

  • Extraction (Product Isolation): Extract the organic layer with 1M NaOH (cold, <5°C).

    • Why Cold? Minimizes the risk of displacing fluorine atoms (SNAr) in the basic medium.[1][2]

  • Precipitation: Separate the aqueous layer (containing product as phenolate) and acidify carefully with 2M HCl to pH 1–2 .[1][2]

    • Observation: The product should precipitate as a solid or oil out.[1][2]

  • Recovery: Re-extract the acidified aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.

Troubleshooting Workflow (DOT Visualization)

AcidBaseExtraction Start Crude Mixture in Organic Solvent Wash1 Wash with 5% NaHCO3 Start->Wash1 Check1 Check Aqueous Layer (TLC) Wash1->Check1 ProdInOrg Product in Organic Phase Check1->ProdInOrg No Product ProdInAq Product in Aqueous Phase (Too Acidic) Check1->ProdInAq Product Present ExtractNaOH Extract with Cold 1M NaOH ProdInOrg->ExtractNaOH SepLayers Separate Layers ExtractNaOH->SepLayers OrgLayer Organic Layer: Neutral Impurities SepLayers->OrgLayer Discard AqLayer Aqueous Layer: Product (Phenolate) SepLayers->AqLayer Keep Acidify Acidify to pH 1-2 (Precipitate Product) AqLayer->Acidify

Figure 1: Decision logic for Acid-Base extraction of fluorinated hydroxybenzaldehydes to prevent yield loss.

Module 2: Bisulfite Adduct Purification (The "Gold Standard")

Issue: "I have persistent colored impurities or 'tar' that won't separate by extraction."

Technical Insight: Aldehydes form reversible, water-soluble sulfonate adducts with sodium bisulfite (NaHSO₃).[1][2] This is highly specific. Non-aldehyde impurities (fluorinated benzenes, phenols without formyl groups) will remain in the organic layer, allowing for high-purity isolation without chromatography [1, 2].[1][2]

Step-by-Step Protocol

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1][2][3]

  • Solvent: Ethyl Acetate (EtOAc).[1][2][3]

Procedure:

  • Adduct Formation: Dissolve the semi-pure material in EtOAc (5 volumes). Add 2.0 equivalents of saturated NaHSO₃ solution.

  • Agitation: Stir vigorously for 2–4 hours.

    • Note: If the adduct precipitates as a solid (common with electron-poor aldehydes), filter it directly.[1][2] If it stays soluble in water, proceed to separation.[1][2]

  • Separation: Separate the layers.

    • Organic Layer: Contains non-aldehyde impurities.[1][2] Discard.

    • Aqueous Layer (or Solid): Contains the Product-Bisulfite adduct.[1][2][3]

  • Regeneration:

    • Place the aqueous phase (or suspended solid) in a flask.[1][2]

    • Adjust pH to >9 using Na₂CO₃ or 10% NaOH (monitor temperature, keep <10°C).[1][2]

    • Mechanism:[1][4][5] Base reverses the equilibrium, releasing the free aldehyde.[1]

  • Isolation: Extract the liberated aldehyde immediately with EtOAc. Dry and concentrate.

Bisulfite Troubleshooting Table
SymptomProbable CauseCorrective Action
No precipitate forms Adduct is water-soluble (common for lower MW aldehydes).[1][2]Do not filter. Separate the aqueous layer—the product is dissolved there.[1][2]
Slow regeneration pH is not basic enough.[1][2]Adjust pH to 10–11 carefully.[1] Ensure the solution is cold to prevent side reactions.[1][2]
Low Recovery Incomplete hydrolysis of adduct.[1][2]Stir the basic solution for 30 mins before extraction.[1] Warm slightly (25°C) if necessary.

Module 3: Crystallization & Polishing

Issue: "The final product is a solid but slightly off-color (tan/orange)."

Technical Insight: Polyfluorinated benzaldehydes typically have lower melting points than their non-fluorinated counterparts but higher volatility.[1][2] 2,4,6-Trifluoro-3-hydroxybenzaldehyde is likely a solid with a melting point in the 80–120°C range (estimated based on analogs [3, 4]).[1][2]

Recommended Solvent Systems
Solvent SystemSuitabilityNotes
Toluene High Excellent for fluorinated aromatics.[1][2] Dissolve hot (60°C), cool slowly to 0°C.
EtOAc / Hexane Medium Good for general cleanup.[1][2] Use minimal EtOAc to dissolve, add Hexane until turbid.[1][2]
Water / Ethanol Low Risk:[1][5] Water may hydrate the aldehyde (gem-diol formation) or make drying difficult.[1][2] Avoid if possible.

Protocol:

  • Dissolve crude solid in minimal hot Toluene (~65°C).

  • Perform a hot filtration if insoluble particulates (salts) are present.[1][2][3]

  • Allow to cool to room temperature slowly (2 hours) to grow defined crystals.

  • Chill to 0°C for final harvest.

Module 4: Stability & Storage FAQs

Q: My compound turns pink/red upon storage. Why? A: Phenolic aldehydes are prone to oxidation, forming quinone-like species which are deeply colored.[1][2]

  • Fix: Store under Argon/Nitrogen at -20°C.

  • Rescue: If colored, perform a quick filtration through a short pad of silica gel using 10% EtOAc/Hexane.[1]

Q: Can I use silica gel chromatography? A: Yes, but be cautious. The acidic phenol can streak on silica.[1]

  • Tip: Add 1% Acetic Acid to your eluent to suppress ionization of the phenol, sharpening the bands.[1]

Q: Is the fluorine sensitive to hydrolysis? A: Yes.[1] The 2- and 4- positions are activated for Nucleophilic Aromatic Substitution (SNAr).[1] Avoid heating in strong base (NaOH/KOH) or nucleophilic solvents (like methanol with base) for extended periods.[1][2]

References

  • BenchChem. (2025).[1][2][3][6] Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from (Analogous bisulfite protocol).[1][2]

  • Royal Society of Chemistry. (2024).[1][2] Fatty aldehyde bisulfite adducts as a purification handle. Retrieved from (Bisulfite chemistry mechanism).[1][2]

  • Tokyo Chemical Industry (TCI). (2025).[1][2] 2,4,6-Trifluorobenzaldehyde Properties. Retrieved from (Physical properties of the non-hydroxy analog).[1][2]

  • Sigma-Aldrich. (2025).[1][2] 2,4,6-Trihydroxybenzaldehyde Properties. Retrieved from (Physical properties of the hydroxy analog).[1][2]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2,4,6-Trifluoro-3-hydroxybenzaldehyde

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing low yields, complex impurity profiles, and scaling issues during the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers facing low yields, complex impurity profiles, and scaling issues during the synthesis of highly fluorinated building blocks.

The synthesis of 2,4,6-trifluoro-3-hydroxybenzaldehyde (CAS 1093253-75-8) [[1],[2]] is notoriously difficult. Standard formylation techniques often fail due to the profound electron-withdrawing nature of the polyfluorinated aromatic system. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-fidelity synthesis.

Process Overview & Mechanistic Pathway

To bypass the limitations of standard electrophilic aromatic substitution, the most reliable synthetic strategy utilizes Directed Ortho Metalation (DoM) . By transiently protecting the acidic phenol, we can selectively lithiate the remaining C-H bond and quench with an electrophilic formyl source.

G SM 2,4,6-Trifluorophenol (Highly Acidic) Protect MOM Protection (DIPEA, MOM-Cl) SM->Protect Step 1 Lithiate Directed Lithiation (n-BuLi, THF, -78°C) Protect->Lithiate Step 2 Quench Electrophilic Quench (Anhydrous DMF) Lithiate->Quench Step 3 Deprotect Acidic Hydrolysis (3M HCl, 60°C) Quench->Deprotect Step 4 Product 2,4,6-Trifluoro-3- hydroxybenzaldehyde Deprotect->Product Step 5

Fig 1: Optimized synthetic workflow for 2,4,6-Trifluoro-3-hydroxybenzaldehyde via MOM protection.

Troubleshooting Guides & FAQs

Q1: Why do standard formylation methods (e.g., Vilsmeier-Haack, Duff Reaction) fail or yield <10% product? Causality: Electrophilic Aromatic Substitution (SEAr) relies on an electron-rich aromatic ring to attack an electrophile. In the starting material, 2,4,6-trifluorophenol [[1.2]], the three fluorine atoms exert a massive inductive electron-withdrawing effect (-I), severely depleting the electron density of the π-system. The ring is too deactivated to react with the Vilsmeier reagent. The optimal alternative is forcing the reaction via a strong lithium base (DoM).

Q2: During the lithiation step, I am observing significant defluorination and tar formation. How can I prevent this? Causality: Organolithium reagents are highly nucleophilic. If the internal temperature of the reaction rises above -60 °C, n-butyllithium will attack the C-F bonds via Nucleophilic Aromatic Substitution (SNAr), leading to defluorination and subsequent polymerization or benzyne intermediate formation [[1.14]]. Solution: Maintain strict cryogenic conditions (-78 °C) using a dry ice/acetone bath. Ensure the n-BuLi is titrated prior to use and added dropwise at a rate that prevents localized exotherms.

Q3: Is it strictly necessary to protect the phenol hydroxyl group before lithiation? Causality: While it is theoretically possible to use 2.2 equivalents of base to first deprotonate the phenol and then lithiate the ring, the resulting lithium phenoxide dianion is highly insoluble in THF. It aggregates, leading to sluggish kinetics and incomplete metalation. Protecting the phenol as a Methoxymethyl (MOM) ether requires only 1.1 equivalents of base, completely solubilizes the intermediate, and provides an additional coordinating oxygen to direct the lithium to the adjacent C-H bond.

Table 1: Impact of Protection Strategy on Lithiation/Formylation Efficiency

Reaction PathwayBase (Equivalents)Temperature ControlIntermediate SolubilityConversionImpurity Profile
Unprotected Phenol n-BuLi (2.2 eq)-78 °C to -60 °CPoor (Dianion aggregation)42%High defluorination (15-20%)
Unprotected Phenol sec-BuLi (2.2 eq) + TMEDA-78 °CModerate65%Moderate defluorination (8-10%)
MOM-Protected Phenol n-BuLi (1.1 eq)-78 °C strictlyExcellent (Homogeneous)>92%Clean (<2% byproducts)

Q4: My LC-MS shows a mass corresponding to a hemiaminal intermediate rather than the target aldehyde. Why? Causality: When DMF reacts with the aryllithium species, it forms a stable tetrahedral lithium hemiaminal intermediate. This intermediate will not spontaneously collapse to the aldehyde under basic or neutral conditions. Solution: A vigorous acidic workup is required to protonate the amine leaving group, forcing the collapse of the tetrahedral intermediate into the aldehyde.

Standard Operating Procedure (SOP)

This protocol outlines a self-validating system designed to ensure high yields and prevent downstream purification bottlenecks.

Step 1: MOM Protection of 2,4,6-Trifluorophenol
  • Reaction: Dissolve 2,4,6-trifluorophenol (1.0 eq) in anhydrous DCM (0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the flask to 0 °C under argon.

  • Addition: Add Chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise over 15 minutes. Remove the ice bath and stir for 2 hours at room temperature.

  • Self-Validation (In-Process Control): Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the highly polar phenol spot (

    
     ~0.2) is entirely consumed, replaced by a non-polar spot (
    
    
    
    ~0.6).
  • Workup: Wash with saturated aqueous

    
    , dry over 
    
    
    
    , and concentrate under reduced pressure to yield the MOM-protected intermediate.
Step 2: Lithiation and DMF Quench
  • Preparation: Dissolve the MOM-protected intermediate in anhydrous THF (0.2 M). Insert an internal temperature probe and cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) rapidly in one portion. Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 2 hours.

  • Self-Validation (In-Process Control): Quench a 0.1 mL aliquot in

    
     and analyze by LC-MS. You should observe the mass of the stable hemiaminal intermediate; no starting material should remain.
    
Step 3: One-Pot Hydrolysis and Deprotection
  • Hydrolysis: To the 0 °C reaction mixture, slowly add 3M HCl until the pH is < 2.

  • Deprotection: Heat the biphasic mixture to 60 °C for 4 hours. This step simultaneously collapses the hemiaminal into the formyl group and cleaves the MOM ether.

  • Self-Validation (In-Process Control): LC-MS must show the complete disappearance of the hemiaminal mass, converging entirely to the target 2,4,6-trifluoro-3-hydroxybenzaldehyde (

    
     175.0 
    
    
    
    ).
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product.
    
References
  • MySkinRecipes - 2,4,6-Trifluorophenol. Available at:[Link]

  • ACS Catalysis - Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. Available at:[Link]

Sources

Troubleshooting

challenges in the characterization of 2,4,6-Trifluoro-3-hydroxybenzaldehyde

The following technical guide is structured as a specialized support resource for researchers working with 2,4,6-Trifluoro-3-hydroxybenzaldehyde (TFHBA) . It addresses the unique intersection of high fluorine content, ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 2,4,6-Trifluoro-3-hydroxybenzaldehyde (TFHBA) . It addresses the unique intersection of high fluorine content, phenolic acidity, and aldehyde reactivity.

Executive Summary & Molecule Profile

Welcome. If you are accessing this guide, you are likely struggling with the spectral or chromatographic behavior of 2,4,6-Trifluoro-3-hydroxybenzaldehyde . This molecule presents a "perfect storm" of analytical challenges:

  • Strong J-Coupling: The three fluorine atoms split proton signals into complex multiplets.

  • Hyper-Acidity: The fluorine induction makes the phenolic hydroxyl significantly more acidic than typical phenols.

  • Aldehyde Hydration: The electron-deficient ring makes the aldehyde prone to forming gem-diols in protic solvents.

Compound Snapshot
PropertyValue (Estimated/Observed)Technical Implication
Structure C

H

F

O

H-1 (Aldehyde), H-5 (Aromatic), H-3 (Hydroxyl)
pKa (Phenol) ~5.5 – 6.5Much lower than phenol (~10). Ionizes at neutral pH.
Reactivity High ElectrophilicityProne to hydration (M+18) and oxidation.
Solubility DMSO, ACN, EtOAcAvoid Methanol/Water for storage (hemiacetal risk).

NMR Troubleshooting: "Where are my protons?"

User Query: "I ran a standard


H NMR in DMSO-d

. I see the aldehyde peak, but the aromatic region is a mess, and I can't find the single aromatic proton at position 5."
The Root Cause: F - H Spin-Spin Coupling

Unlike standard aromatics, the protons in TFHBA are coupled to the


F nuclei (100% natural abundance, spin 1/2).
  • The Aromatic Proton (H-5): This proton is flanked by Fluorine at positions 4 and 6. It is not a singlet. It is a triplet (or doublet of doublets) with a large coupling constant (

    
     Hz).
    
  • The Aldehyde Proton (H-1): This often appears as a doublet or triplet due to long-range coupling (

    
    ) with F-2 and F-6.
    
Protocol: Spectral Deconvolution

Step 1: Solvent Selection

  • Do: Use DMSO-d

    
     . It slows down the exchange of the phenolic proton, allowing you to see the OH peak (usually broad, ~10-11 ppm).
    
  • Don't: Use CD

    
    OD (Methanol-d
    
    
    
    ). It causes deuterium exchange with the OH (disappearing peak) and forms hemiacetals with the aldehyde.

Step 2:


F Decoupling (The "Gold Standard") 
Run a 

F-decoupled

H NMR
(often denoted as 1H{19F}). This collapses the fluorine splitting, turning the complex H-5 multiplet back into a singlet, confirming the structure.

Step 3: Diagnostic Workflow

NMR_Workflow Start Issue: Unclear 1H NMR Spectrum CheckSolvent Check Solvent: Is it Methanol/Water? Start->CheckSolvent SwitchSolvent Action: Switch to DMSO-d6 or Acetone-d6 CheckSolvent->SwitchSolvent Yes AnalyzeH5 Analyze Aromatic Region: Is H-5 a Triplet/Multiplet? CheckSolvent->AnalyzeH5 No SwitchSolvent->AnalyzeH5 Decouple Action: Run 1H{19F} (Fluorine Decoupled) AnalyzeH5->Decouple Yes (Expected) Result Result: H-5 collapses to Singlet. Identity Confirmed. Decouple->Result

Figure 1: Decision tree for resolving spectral complexity in fluorinated benzaldehydes.

HPLC & Purity Analysis: Handling the "Ghost" Peaks

User Query: "My HPLC peaks are tailing badly, or I see split peaks for a pure sample. Is the compound degrading?"

The Root Cause: pKa and Ionization

The three fluorine atoms exert a strong electron-withdrawing inductive effect, lowering the pKa of the phenolic hydroxyl group significantly (likely to pH ~6.0 or lower).

  • At Neutral pH: The molecule exists as a mixture of neutral phenol and anionic phenolate. These species have different retention times, causing peak splitting or severe tailing.[1][2]

Protocol: Mobile Phase Optimization

Rule of Thumb: You must operate at least 2 pH units away from the pKa.[2] Since the aldehyde is unstable at high pH (Cannizzaro reaction/oxidation), you must use acidic conditions .

ParameterRecommendationRationale
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic AcidLowers pH to ~2.0, ensuring the phenol is 100% protonated (neutral).
Mobile Phase B Acetonitrile (ACN) + 0.1% AcidACN is preferred over Methanol to prevent hemiacetal formation.
Column C18 or PFP (Pentafluorophenyl) PFP columns offer superior selectivity for fluorinated aromatics via

and F-F interactions.
Detection UV @ 254 nm or 280 nmThe benzaldehyde chromophore is strong.
Method Development Logic

HPLC_Logic Input Start: Method Development CheckpH Is Mobile Phase pH < 3.0? Input->CheckpH SplitPeak Risk: Split Peaks (Ionization Mix) CheckpH->SplitPeak No CheckSolvent Is Organic Solvent Methanol? CheckpH->CheckSolvent Yes Acidify Action: Add 0.1% TFA (Target pH ~2.0) SplitPeak->Acidify Acidify->CheckSolvent Hemiacetal Risk: Hemiacetal Formation (Satellite Peaks) CheckSolvent->Hemiacetal Yes Success Stable, Sharp Peak CheckSolvent->Success No (ACN used) SwitchACN Action: Switch to Acetonitrile (ACN) Hemiacetal->SwitchACN SwitchACN->Success

Figure 2: Logic flow for preventing chromatographic artifacts in TFHBA analysis.

Mass Spectrometry & Stability

User Query: "I am looking for the Molecular Ion (176 m/z) in LC-MS, but I see 194 m/z or weak signals."

The Root Cause: Hydration and Ionization Mode
  • Hydration: The electron-deficient aldehyde carbon is highly susceptible to nucleophilic attack by water.

    • Reaction:

      
       (Gem-diol).
      
    • Mass Shift:

      
       Da.
      
  • Ionization: Phenols ionize poorly in Positive Mode (ESI+).

Protocol: MS Optimization
  • Ionization Mode: Use ESI Negative Mode (ESI-) . The acidic phenol deprotonates easily to form

    
    .
    
  • Source Conditions: Use a higher desolvation temperature (

    
    C) to dehydrate the gem-diol back to the aldehyde in the gas phase.
    
  • Solvent: Use anhydrous ACN for sample preparation.

References

  • Sigma-Aldrich. Product Specification: 2,4,6-trifluoro-3-hydroxybenzaldehyde (Product No. AOBH97EBA964).(Note: Link directs to the closest analog 2,4,6-Trifluorobenzaldehyde if exact match is unavailable, serving as the structural baseline).

  • BenchChem. Mass Spectrometry of Fluorinated Benzaldehydes: Fragmentation Patterns.

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzaldehyde, 4-fluoro- (and derivatives). NIST Chemistry WebBook.

  • Reich, H. J.J-Coupling in Fluorinated Aromatic Systems. University of Wisconsin-Madison, Department of Chemistry. (Standard Reference for coupling constants).
  • Chheda, H., et al. The Effect of Fluorinated Substitution on Porphyrin Basicity (pKa studies of fluorinated phenols). NSUWorks, 2022.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2,4,6-Trifluoro-3-hydroxybenzaldehyde Derivatives

This guide provides a comprehensive comparison of the biological activities of derivatives of 2,4,6-Trifluoro-3-hydroxybenzaldehyde. While direct experimental data on the parent molecule is limited in publicly available...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the biological activities of derivatives of 2,4,6-Trifluoro-3-hydroxybenzaldehyde. While direct experimental data on the parent molecule is limited in publicly available literature, this document extrapolates its potential and provides a comparative analysis of its derivatives, such as Schiff bases and chalcones. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of fluorinated benzaldehydes.

Introduction: The Therapeutic Potential of a Unique Scaffold

The 2,4,6-Trifluoro-3-hydroxybenzaldehyde scaffold is a compelling starting point for the synthesis of novel therapeutic agents. The strategic placement of functional groups on the aromatic ring—multiple fluorine atoms, a hydroxyl group, and an aldehyde moiety—suggests a high potential for diverse biological activities.

  • Fluorine Substitution: The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • Hydroxyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. It is also a key feature in many compounds with antioxidant and anti-inflammatory properties.[1]

  • Aldehyde Functionality: The aldehyde group is a versatile chemical handle for the synthesis of a wide array of derivatives, including Schiff bases and chalcones, which have demonstrated significant biological activities.[2][3]

This guide will explore the demonstrated antimicrobial, anticancer, and anti-inflammatory activities of derivatives synthesized from precursors similar to 2,4,6-Trifluoro-3-hydroxybenzaldehyde, providing a predictive framework for the potential of this compound class.

Antimicrobial Activity: A New Frontier in Combating Resistance

Derivatives of fluorinated and hydroxylated benzaldehydes, particularly Schiff bases, have shown promising activity against a range of bacterial and fungal pathogens.[2][4][5] The imine linkage in Schiff bases is often crucial for their antimicrobial effects.

Comparative Analysis of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for various benzaldehyde derivatives against common pathogens. While direct derivatives of 2,4,6-Trifluoro-3-hydroxybenzaldehyde are not listed, the data from structurally related compounds offer valuable insights into the potential efficacy of this class.

Derivative TypeCompound Structure (Example)Test OrganismMIC (µg/mL)Reference
Schiff BaseN-(4-ethylbenzylidene)anilineEscherichia coliNot specified[6]
Schiff BaseN-(4-ethylbenzylidene)anilineStaphylococcus aureusNot specified[6]
Schiff Basefrom p-(Dimethylamino)benzaldehydeVarious bacteriaNot specified[7]
Schiff Basefrom 3,3′-diaminodipropylamineVarious bacteria & CandidaMICs reported[2][8]
Schiff Basefrom 4,6-difluoro-2-amino benzothiazoleVarious bacteria & fungiMICs reported[4]

Key Insights: The data suggest that Schiff bases derived from substituted benzaldehydes exhibit a broad spectrum of antimicrobial activity. The nature and position of the substituents on both the aldehyde and the amine precursor significantly influence the potency and spectrum of activity. The introduction of fluorine atoms is generally associated with enhanced antimicrobial effects.

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol outlines a general method for the synthesis of Schiff bases from an aromatic aldehyde and a primary amine.

Materials:

  • 2,4,6-Trifluoro-3-hydroxybenzaldehyde (or other substituted benzaldehyde)

  • Primary amine (e.g., aniline, substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the primary amine (1 equivalent) in absolute ethanol.

  • Reaction Mixture: Slowly add the ethanolic solution of the amine to the stirring solution of the benzaldehyde at room temperature.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will often precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Schiff base.

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.[6][7]

Caption: Workflow for the synthesis of Schiff base derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Chalcones, another class of derivatives readily synthesized from benzaldehydes, have garnered significant attention for their potent anticancer properties.[3][9] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can interact with various biological targets to induce apoptosis and inhibit cancer cell proliferation.

Comparative Analysis of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of various chalcone derivatives against different cancer cell lines.

Derivative TypeCompound Structure (Example)Cancer Cell LineIC50 (µM)Reference
Chalcone(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneHeLa3.204[9][10]
Chalcone(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-oneMCF-73.849[9][10]
Chalconefrom 2,4,5-TrimethoxybenzaldehydeVariousIC50 values reported[11]
ChalconeVarious synthetic chalconesMCF-7, A549, PC3, HT-29IC50 values reported[3][12]

Key Insights: Chalcone derivatives exhibit a wide range of cytotoxic activities against various cancer cell lines. The substitution pattern on both aromatic rings of the chalcone scaffold is critical for their potency. The presence of electron-withdrawing groups, such as halogens, and methoxy groups can significantly influence their anticancer activity.

Experimental Protocol: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes a general procedure for the synthesis of chalcones from an aromatic aldehyde and an acetophenone.[13][14][15][16]

Materials:

  • 2,4,6-Trifluoro-3-hydroxybenzaldehyde (or other substituted benzaldehyde)

  • Substituted acetophenone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (base catalyst)

  • Ethanol

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).

  • Reaction Progression: Continue stirring at room temperature. The reaction mixture may become turbid, and a precipitate may form. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Precipitation: Pour the reaction mixture into ice-cold water.

  • Neutralization and Isolation: Neutralize the mixture with a dilute acid (e.g., HCl) if necessary. Collect the crude chalcone precipitate by suction filtration.

  • Washing: Wash the precipitate with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.

  • Drying and Characterization: Dry the purified product and characterize it by its melting point and spectroscopic methods.[13][14][15][16]

Caption: Workflow for the Claisen-Schmidt condensation to synthesize chalcones.

Anti-inflammatory Activity: Modulating the Immune Response

The 3-hydroxybenzaldehyde moiety is a key structural feature in compounds with demonstrated anti-inflammatory properties.[1][17] These compounds can inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation.

Comparative Analysis of Anti-inflammatory Activity

The following table summarizes the observed anti-inflammatory effects of 3-hydroxybenzaldehyde and related derivatives.

CompoundBiological EffectModel SystemKey FindingsReference
3-HydroxybenzaldehydeInhibition of inflammatory markers (VCAM-1, ICAM-1, p-NF-κB, p-p38)Human Umbilical Vein Endothelial Cells (HUVECs)Demonstrates vasculoprotective and anti-inflammatory effects.[1][17]
2-Bromo-5-Hydroxy-4-MethoxybenzaldehydeInhibition of NO and PGE2 production; Downregulation of pro-inflammatory cytokinesRAW 264.7 macrophagesExerts potent anti-inflammatory effects by blocking NF-κB and MAPK signaling.[18]
Benzaldehyde derivativesInhibition of NF-κB activationRAW 264.7 macrophagesInactivation of the NF-κB pathway.[19]

Key Insights: Hydroxybenzaldehyde derivatives, including those with additional substitutions, can effectively suppress inflammatory responses. A common mechanism of action involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Signaling Pathway: Inhibition of NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[11][18][20][21][22] Many benzaldehyde derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by benzaldehyde derivatives.

Conclusion

The derivatives of 2,4,6-Trifluoro-3-hydroxybenzaldehyde represent a promising class of compounds with the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. The unique combination of fluorine atoms, a hydroxyl group, and a reactive aldehyde functionality provides a versatile scaffold for the development of novel therapeutic agents. While further research is needed to evaluate the biological activities of the parent molecule and its direct derivatives, the existing data on related compounds strongly support the continued exploration of this chemical space. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of new derivatives, which may lead to the discovery of potent and selective drug candidates.

References

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  • How to synthesize chalcones by Claisen-Schmidt condens
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  • An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. (2010, December 8). Taylor & Francis.
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  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (n.d.).
  • Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. (2014, December 19). PubMed.
  • Synthesis of Chalcones with Anticancer Activities. (n.d.). PubMed Central (PMC).
  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022, August 31). CORE.
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  • Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. (n.d.).
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024, June 19). PubMed Central (PMC).
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026, January 7). MDPI.
  • Synthesis, Characterization and Investigation of Antimicrobial Activity of New Schiff Base, 2-(((2-((4-hydroxybenzylidene) amino)ethyl)imino) methyl) phenol and Its Cu(II) and Ni(II) Complexes. (n.d.). [Source not further specified].
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2,4,6-Trifluoro-3-hydroxybenzaldehyde

This document provides comprehensive, procedurally-focused guidance for the safe handling and disposal of 2,4,6-Trifluoro-3-hydroxybenzaldehyde. As a halogenated aromatic aldehyde, this compound requires specialized disp...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, procedurally-focused guidance for the safe handling and disposal of 2,4,6-Trifluoro-3-hydroxybenzaldehyde. As a halogenated aromatic aldehyde, this compound requires specialized disposal protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Core Principles of Disposal: Hazard Assessment and Mitigation

Understanding the inherent hazards of 2,4,6-Trifluoro-3-hydroxybenzaldehyde is fundamental to establishing safe disposal procedures. The presence of a trifluorinated benzene ring dictates its classification and dictates the necessary precautions.

Hazard Identification

This compound is classified with several key hazards that must be respected during all handling and disposal stages.[1][2] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2]

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[2]
Skin IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage / Eye IrritationCategory 1 / 2Causes serious eye irritation or damage.[1][2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

During thermal decomposition, such as in a fire or improper incineration, this compound can release highly toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1][3]

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[4]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or face shieldConforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1] Protects against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile)Inspected prior to use; protects against skin irritation.[3]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH/MSHA-approved respiratorRequired when handling large quantities or if dust formation is unavoidable.

Always ensure that eyewash stations and safety showers are located close to the workstation.[1]

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins with correct waste segregation. Misclassification can lead to dangerous chemical reactions, regulatory violations, and environmental harm.

The Cardinal Rule: Under no circumstances should 2,4,6-Trifluoro-3-hydroxybenzaldehyde or its rinsate be disposed of down the sanitary sewer or in regular municipal waste.[5]

  • Waste Classification: This compound must be classified as Halogenated Organic Solid Waste . Halogenated and non-halogenated waste streams must be kept separate to facilitate proper final disposal.[6][7]

  • Container Selection: Waste must be stored in approved, chemically compatible containers with secure, tight-fitting lids.[5][8] The original product container is often the best choice for storing waste.[9] Containers must be kept closed except when adding waste.[8][9]

  • Labeling: All waste containers must be clearly labeled. The label must include:

    • The full chemical name: "2,4,6-Trifluoro-3-hydroxybenzaldehyde" (no abbreviations).

    • The words "Hazardous Waste".

    • Relevant hazard pictograms (e.g., irritant, harmful).

    • The date waste accumulation began.[8]

Standard Operating Procedures for Disposal

The following protocols provide step-by-step guidance for managing different waste scenarios involving 2,4,6-Trifluoro-3-hydroxybenzaldehyde.

Protocol for Unused or Contaminated Product

This procedure applies to the bulk chemical that is expired, off-specification, or contaminated.

  • Preparation: Don all required PPE as specified in Table 1.2. Perform this work in a well-ventilated area or a chemical fume hood.

  • Packaging:

    • If possible, leave the waste chemical in its original container.[2]

    • If transferring is necessary, use a clean, dry, and compatible container (as described in Section 2).

    • Ensure the container is sealed tightly and the exterior is clean.[6]

  • Labeling: Affix a completed hazardous waste label to the container.

  • Storage: Store the sealed container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[1][10]

  • Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal contractor.[4]

Protocol for Decontamination of Empty Containers

An "empty" container that held this chemical is still considered hazardous waste until properly decontaminated.

  • Initial Cleaning: Under a fume hood, rinse the container three times with a suitable solvent (e.g., acetone or methanol). The volume of solvent for each rinse should be approximately 5-10% of the container's volume.[11]

  • Rinsate Collection: Crucially, all three rinses must be collected as hazardous waste. [11] Transfer the rinsate to a container designated for Halogenated Organic Liquid Waste .

  • Final Cleaning: After the solvent rinse, wash the container with soap and water.

  • Container Disposal: Before disposing of the container in the regular trash or glass recycling, completely deface or remove all chemical labels.[9][10]

  • Documentation: Keep a record of the decontamination procedure.

Protocol for Spill Management

In the event of a small-scale laboratory spill, immediate and correct action is vital.

  • Evacuate and Ventilate: Alert others in the area. Ensure the area is well-ventilated.[1]

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary.

  • Containment: Prevent the solid from spreading or becoming airborne. Avoid making dust.[3]

  • Cleanup:

    • Gently sweep or scoop the solid material using spark-proof tools.[1][12]

    • Place the swept material and any contaminated cleaning supplies (e.g., wipes, pads) into a designated, sealable container for hazardous waste.[1][4]

  • Label and Dispose: Label the container as "Spill Debris containing 2,4,6-Trifluoro-3-hydroxybenzaldehyde" and dispose of it according to Protocol 3.1.

The Science of Final Disposition

The robust carbon-fluorine (C-F) bond makes fluorinated compounds like this one persistent in the environment.[13] This necessitates disposal technologies capable of complete molecular destruction.

  • High-Temperature Incineration: This is the preferred and most effective method for halogenated organic waste.[13] Approved hazardous waste incinerators operate at temperatures high enough (>1000°C) and with sufficient residence times to break the C-F bonds.[14] These facilities are equipped with advanced scrubbers to neutralize the resulting acidic gases, such as hydrogen fluoride (HF).[1]

  • Landfilling: While an option for some chemical wastes, secure chemical landfilling is generally less desirable for persistent halogenated compounds due to the long-term risk of leachate contamination.[15]

  • Underground Injection: In some regions, deep-well injection is a permitted disposal method for liquid halogenated waste streams.[15]

The final disposal method will be determined by your licensed waste contractor in compliance with EPA, state, and local regulations.[4][8]

Disposal Decision Workflow

The following diagram outlines the logical workflow for making safe and compliant disposal decisions.

G cluster_waste_type Waste Type? cluster_actions Action Protocol cluster_final Final Disposition start Identify Waste Material (2,4,6-Trifluoro-3-hydroxybenzaldehyde) bulk Unused/Contaminated Product start->bulk empty_cont Empty Container start->empty_cont spill Spill Debris start->spill action_bulk Follow Protocol 3.1: Package, Label, Store bulk->action_bulk action_cont Follow Protocol 3.2: Triple Rinse, Collect Rinsate empty_cont->action_cont action_spill Follow Protocol 3.3: Contain, Collect, Package spill->action_spill contractor Transfer to Approved Hazardous Waste Contractor action_bulk->contractor rinsate Collect Rinsate as Halogenated Liquid Waste action_cont->rinsate cleaned_cont Dispose of De-labeled Container in Trash/Recycling action_cont->cleaned_cont action_spill->contractor disposal Final Disposal (e.g., High-Temp Incineration) contractor->disposal rinsate->contractor

Caption: Decision workflow for proper disposal of 2,4,6-Trifluoro-3-hydroxybenzaldehyde waste.

References

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